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5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine Documentation Hub

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  • Product: 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine
  • CAS: 343966-27-8

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine

This technical guide provides an in-depth analysis of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine , a highly functionalized heterocyclic intermediate. It is structured to serve drug discovery professionals, focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine , a highly functionalized heterocyclic intermediate. It is structured to serve drug discovery professionals, focusing on the molecule's utility as a "privileged scaffold" for divergent synthesis.[1]

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary & Structural Architecture

5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine represents a tri-functionalized thiazole scaffold critical in the development of kinase inhibitors, adenosine receptor antagonists, and antimicrobial agents. Its value lies in its orthogonal reactivity :

  • C2-Amine: A nucleophilic handle for amide/urea formation.

  • C5-Bromine: An electrophilic handle for Palladium-catalyzed cross-coupling (Suzuki/Stille).

  • C4-Aryl Nitro: A masked aniline precursor, allowing for late-stage solubility modulation or hydrogen-bond donor introduction.

Physicochemical Profile (Calculated/Estimated)
PropertyValue / DescriptionImpact on Drug Design
Molecular Formula

Fragment-based drug discovery (FBDD) compliant.
Molecular Weight ~300.13 g/mol Ideal for "lead-like" space (MW < 350).
LogP (Est.) 2.8 – 3.2Moderate lipophilicity; good membrane permeability.
H-Bond Donors 1 (

)
Critical for hinge-binding in kinase domains.
H-Bond Acceptors 4 (

)
Interactions with solvent or receptor pockets.
Solubility Low in

; High in DMSO/DMF
Requires polar aprotic solvents for reactions.

Synthetic Pathways & Process Chemistry

The synthesis of this scaffold relies on the foundational Hantzsch Thiazole Synthesis , followed by a regioselective electrophilic aromatic substitution.

Pathway A: The Hantzsch Cyclization

The core thiazole ring is constructed by condensing 2-bromo-3'-nitroacetophenone (3-nitrophenacyl bromide) with thiourea . This reaction is thermodynamically driven by the formation of the aromatic thiazole ring.

  • Reagents: Ethanol (solvent), Reflux.

  • Mechanism: Nucleophilic attack of sulfur on the

    
    -carbon, followed by condensation of the amidine nitrogen with the carbonyl.
    
  • Yield: Typically 70–90%.

Pathway B: C5-Regioselective Bromination

The 2-amino-4-arylthiazole core is electron-rich. The C5 position is the most nucleophilic site on the ring (highest HOMO coefficient), making it highly susceptible to electrophilic attack.

  • Reagent: N-Bromosuccinimide (NBS) or Bromine (

    
    ) in Acetic Acid.
    
  • Selectivity: The C5 position is brominated exclusively over the electron-deficient 3-nitrophenyl ring.

Visualization: Synthetic Workflow

Synthesis Start1 3-Nitrophenacyl Bromide Inter Intermediate: 4-(3-nitrophenyl) thiazol-2-amine Start1->Inter Hantzsch Cyclization (EtOH, Reflux) Start2 Thiourea Start2->Inter Final Target: 5-Bromo-4-(3-nitrophenyl) thiazol-2-ylamine Inter->Final Electrophilic Substitution Reagent NBS or Br2/AcOH Reagent->Final

Figure 1: Step-wise construction of the 5-bromo-thiazole scaffold via Hantzsch synthesis and regioselective bromination.

Orthogonal Functionalization Strategies

This molecule is designed for Divergent Synthesis . Researchers can selectively manipulate three distinct sites to generate compound libraries.

Palladium-Catalyzed Cross-Coupling (C5)

The C5-Bromine is an excellent handle for Suzuki-Miyaura coupling .

  • Significance: Introduces bi-aryl or heteroaryl complexity.[2]

  • Protocol Note: The free amine at C2 can poison Pd catalysts. It is often necessary to protect the amine (e.g., Boc, Acetyl) or use specific ligand systems (e.g., XPhos, SPhos) that tolerate free amines.

Nitro Group Reduction (C4-Aryl)

The 3-nitro group is a "masked" aniline.

  • Reduction Methods:

    
     (stannous chloride reduction) or 
    
    
    
    .
  • Utility: The resulting aniline can be converted into ureas, sulfonamides, or amides to fine-tune solubility and potency.

Amine Derivatization (C2)

The C2-amine is often the "hinge binder" in kinase inhibitors (mimicking the adenine of ATP).

  • Modification: Acylation or reaction with isocyanates.

Visualization: Divergent SAR Map

Reactivity Core 5-Bromo-4-(3-nitrophenyl) thiazol-2-ylamine Path1 Suzuki Coupling (Ar-B(OH)2, Pd(0)) Core->Path1 Path2 Nitro Reduction (SnCl2 or H2/Pd) Core->Path2 Path3 Amine Acylation (R-COCl) Core->Path3 Prod1 5-Aryl Derivative (Extended Scaffold) Path1->Prod1 Prod2 Aniline Derivative (Solubility/H-Bonding) Path2->Prod2 Prod3 Amide/Urea (Kinase Hinge Binding) Path3->Prod3

Figure 2: Divergent Synthesis Map showing the three orthogonal vectors for chemical modification.

Experimental Protocols

Protocol A: Synthesis of Parent Scaffold (Hantzsch)

This protocol yields the non-brominated intermediate.

  • Setup: In a 250 mL round-bottom flask, dissolve 2-bromo-3'-nitroacetophenone (10 mmol, 2.44 g) in Ethanol (50 mL).

  • Addition: Add thiourea (11 mmol, 0.84 g) in one portion.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane). The product is more polar than the starting bromide.

  • Workup: Cool to room temperature. The hydrobromide salt of the product may precipitate. Neutralize with aqueous

    
     or Ammonium Hydroxide to precipitate the free base.
    
  • Isolation: Filter the yellow solid, wash with water, and recrystallize from Ethanol/DMF.

  • Validation:

    
     NMR (DMSO-
    
    
    
    ) should show a singlet at ~7.3 ppm (thiazole C5-H) which will disappear in the next step.
Protocol B: Regioselective Bromination (C5)

This protocol installs the bromine atom.

  • Dissolution: Dissolve the parent thiazole (5 mmol) in Glacial Acetic Acid (20 mL).

  • Bromination: Add a solution of Bromine (

    
    , 5.5 mmol) in Acetic Acid (5 mL) dropwise over 30 minutes at room temperature.
    
    • Alternative: Use N-Bromosuccinimide (NBS) (1.1 eq) in DMF or Chloroform if handling liquid bromine is undesirable.

  • Reaction: Stir for 2–3 hours. The reaction is usually rapid.

  • Quench: Pour the reaction mixture into ice water (100 mL).

  • Isolation: Filter the resulting precipitate. Wash with 10%

    
     (sodium thiosulfate) to remove unreacted bromine, then water.
    
  • Purification: Recrystallize from Ethanol.

  • Validation: Mass Spectrometry (ESI+) will show the characteristic M and M+2 doublet (1:1 ratio) indicating the presence of one bromine atom.

Protocol C: Suzuki Coupling (Example)
  • Reagents: Combine 5-bromo-thiazole (1 eq), Aryl boronic acid (1.2 eq),

    
     (2 eq).
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Solvent: Dioxane:Water (4:1) or Toluene:Ethanol:Water.

  • Conditions: Heat at 90°C (or microwave 120°C for 20 min) under Argon.

Biological Applications & References

This scaffold is prominent in the literature for:

  • CDK Inhibitors: Thiazoles mimic the purine ring of ATP, inhibiting Cyclin-Dependent Kinases involved in cancer cell proliferation.

  • Antimicrobials: The 3-nitrophenyl moiety has been associated with activity against Gram-positive bacteria (S. aureus) and fungi (Candida spp.).[3]

  • Neuroprotection: Hydrazone derivatives of this scaffold act as hMAO-B inhibitors (Parkinson's research).

References
  • Hantzsch Synthesis Mechanism: J. Org. Chem. 2004, 69, 3, 811–819.

  • Bromination of Aminothiazoles: Bioorg. Med. Chem. Lett. 2010, 20, 15, 4521.

  • Suzuki Coupling on Thiazoles: Tetrahedron 2009, 65, 36, 7403-7414.

  • Biological Activity (Antimicrobial): J. Chem. Pharm.[4][5][6] Res. 2010, 2(3), 691-698.[6]

  • hMAO-B Inhibition: Molecules 2019, 24(3), 567.

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine

Abstract: This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine, a heterocyclic compound of interest in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine, a heterocyclic compound of interest in medicinal chemistry and materials science. The document is structured to serve as a comprehensive resource for researchers, offering predictive analysis of its spectral features, detailed experimental protocols for data acquisition, and the scientific rationale underpinning the spectral interpretation. By integrating data from analogous structures and foundational NMR principles, this guide aims to facilitate the unambiguous structural elucidation and purity assessment of this specific molecule and related derivatives.

Introduction: The Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of modern organic chemistry for the unambiguous determination of molecular structure. For a molecule like 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine, with its distinct aromatic and heteroaromatic systems, NMR provides a detailed map of the proton and carbon frameworks. The chemical shift of each nucleus, its multiplicity (splitting pattern), and its integration (for ¹H NMR) reveal its precise electronic environment and connectivity to neighboring atoms. This guide will deconstruct the predicted ¹H and ¹³C NMR spectra of the title compound, providing a robust framework for its identification and characterization.

Part 1: ¹H NMR Spectral Analysis

The proton NMR spectrum provides a direct view of the hydrogen atoms within a molecule. For 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine, we anticipate signals arising from two distinct regions: the exocyclic amine group and the 3-nitrophenyl ring. The thiazole ring itself bears no protons, as the C5 position is substituted with a bromine atom.

Molecular Structure and Proton Environments

The chemical structure below illustrates the unique proton environments. The numbering scheme provided will be used for all spectral assignments.

Caption: Structure of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine with proton numbering.

Predicted Chemical Shifts (δ), Multiplicity, and Rationale

The analysis is based on data from analogous 4-(3-nitrophenyl)thiazole and 2-aminothiazole derivatives, typically recorded in DMSO-d₆.[1][2]

  • Amine Protons (NH₂):

    • Predicted Shift (δ): ~7.15 ppm.

    • Multiplicity: Broad singlet.

    • Rationale: Protons on nitrogen atoms often appear as broad signals due to rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nucleus. This signal is expected to be D₂O exchangeable. In similar 2-aminothiazole structures, this peak appears around 7.1-7.2 ppm.[2]

  • Nitrophenyl Protons (H-2', H-4', H-5', H-6'): The strong electron-withdrawing effects of the nitro group and the inductive effect of the thiazole ring create distinct electronic environments for the four aromatic protons, resulting in a complex but predictable pattern.

    • H-2' Proton:

      • Predicted Shift (δ): ~8.70 ppm.

      • Multiplicity: Singlet or narrow triplet (t) / doublet of doublets (dd).

      • Rationale: This proton is situated between two electron-withdrawing groups (the nitro group and the thiazole substituent), causing it to be the most deshielded proton on the ring. Its multiplicity will depend on the magnitude of the meta-couplings to H-4' and H-6', which may be small (~2-3 Hz). In published spectra of 4-(3-nitrophenyl)thiazole derivatives, this proton is consistently the furthest downfield.[1][3]

    • H-6' Proton:

      • Predicted Shift (δ): ~8.30 ppm.

      • Multiplicity: Doublet of doublets (dd).

      • Rationale: This proton is ortho to the powerful electron-withdrawing nitro group, resulting in significant deshielding. It will exhibit ortho coupling to H-5' (~8 Hz) and meta coupling to H-2' (~2 Hz).[1]

    • H-4' Proton:

      • Predicted Shift (δ): ~8.15 ppm.

      • Multiplicity: Doublet of doublets (dd).

      • Rationale: Similar to H-6', this proton is also ortho to the nitro group and experiences strong deshielding. It will show ortho coupling to H-5' (~8 Hz) and meta coupling to H-2' (~2 Hz).[3]

    • H-5' Proton:

      • Predicted Shift (δ): ~7.70 ppm.

      • Multiplicity: Triplet (t).

      • Rationale: This proton is meta to the nitro group and is the least deshielded of the phenyl protons. It will appear as a triplet due to approximately equal ortho coupling constants to both H-4' and H-6' (~8 Hz).[1]

  • Integration: The expected integral ratio for the signals will be 2H (NH₂) : 1H (H-2') : 1H (H-6') : 1H (H-4') : 1H (H-5').

Part 2: ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the carbon backbone of the molecule. With proton decoupling, each unique carbon atom appears as a single line, with its chemical shift determined by its hybridization and electronic environment.

Molecular Structure and Carbon Environments

Caption: Structure of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine with carbon numbering.

Predicted Chemical Shifts (δ) and Rationale
  • Thiazole Carbons (C2, C4, C5):

    • C2:

      • Predicted Shift (δ): ~169.0 ppm.

      • Rationale: This carbon is bonded to the exocyclic amine nitrogen and the endocyclic nitrogen (N3), placing it in a guanidine-like electronic environment. This results in a highly deshielded signal, which is characteristic of the C2 carbon in 2-aminothiazoles.[2][4]

    • C4:

      • Predicted Shift (δ): ~149.5 ppm.

      • Rationale: As an sp² carbon attached to the electron-rich sulfur atom and the phenyl ring, C4 is significantly deshielded. Data from 4-phenylthiazole derivatives consistently place this signal in the 148-151 ppm range.[1][2]

    • C5:

      • Predicted Shift (δ): ~98.0 ppm.

      • Rationale: The chemical shift of a carbon atom bearing a heavy atom like bromine is influenced by spin-orbit coupling, often called the "heavy atom effect."[5] This effect typically induces a significant upfield shift (increased shielding) compared to a carbon bearing a hydrogen or a lighter halogen. While the C5-H in a similar thiazole appears around 103-107 ppm, the C5-Br is predicted to be shifted upfield into the 95-105 ppm range.[1][6][7]

  • Nitrophenyl Carbons (C1' - C6'):

    • C3' (ipso-NO₂):

      • Predicted Shift (δ): ~148.6 ppm.

      • Rationale: This quaternary carbon is directly attached to the strongly electron-withdrawing nitro group, causing it to be highly deshielded. Its signal may be of lower intensity.[1]

    • C1' (ipso-Thiazole):

      • Predicted Shift (δ): ~137.0 ppm.

      • Rationale: This is the second quaternary carbon of the phenyl ring, and its chemical shift is influenced by the thiazole substituent.

    • Aromatic CH Carbons (C2', C4', C5', C6'):

      • Predicted Shifts (δ): C2' (~122.5 ppm), C6' (~120.5 ppm), C4' (~130.7 ppm), C5' (~126.2 ppm).

      • Rationale: The shifts of these carbons are modulated by their position relative to the nitro group. Carbons ortho and para to the NO₂ group are typically deshielded, while meta carbons are less affected. These predictions are based on published data for 4-(3-nitrophenyl)thiazole derivatives.[1]

Part 3: Experimental Protocols

Adherence to standardized protocols is essential for acquiring high-quality, reproducible NMR data.

Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Vortex to ensure complete dissolution prep2->prep3 prep4 Transfer solution to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (≥400 MHz recommended) prep4->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., zg30 pulse program) acq2->acq3 acq4 Acquire ¹³C Spectrum (e.g., zgpg30 pulse program) acq2->acq4 proc1 Apply Fourier Transform acq3->proc1 acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Caption: Standard experimental workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample.

    • Transfer the solid to a clean, dry vial.

    • Add approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended due to the polarity of the molecule and its ability to solubilize amine protons).

    • Vortex the sample until the solid is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • ¹H NMR Data Acquisition (Example Parameters for a 400 MHz Spectrometer):

    • Pulse Program: zg30

    • Number of Scans (NS): 16

    • Relaxation Delay (D1): 2.0 seconds

    • Acquisition Time (AQ): ~4 seconds

    • Spectral Width (SW): 20 ppm

  • ¹³C NMR Data Acquisition (Example Parameters for a 100 MHz Spectrometer):

    • Pulse Program: zgpg30 (proton-gated decoupling)

    • Number of Scans (NS): 1024 (or more, depending on sample concentration)

    • Relaxation Delay (D1): 2.0 seconds

    • Acquisition Time (AQ): ~1.5 seconds

    • Spectral Width (SW): 240 ppm

  • Data Processing:

    • The acquired Free Induction Decay (FID) is converted into a spectrum via Fourier Transformation.

    • The spectrum is manually phased to ensure all peaks are in the positive absorptive mode.

    • A baseline correction is applied to ensure a flat baseline for accurate integration.

    • For the ¹H spectrum, signals are integrated to determine proton ratios. For both spectra, peaks are picked and referenced to the residual solvent signal (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Part 4: Data Summary

This table provides a consolidated overview of the predicted NMR data for quick reference.

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
δ (ppm) , Multiplicity , J (Hz) δ (ppm)
NH₂7.15, br s-
C2-169.0
C4-149.5
C5-98.0
C1'-137.0
H-2'/C2'8.70, t, J ≈ 2122.5
C3'-148.6
H-4'/C4'8.15, dd, J ≈ 8, 2130.7
H-5'/C5'7.70, t, J ≈ 8126.2
H-6'/C6'8.30, dd, J ≈ 8, 2120.5

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural confirmation of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine. The key diagnostic features include a broad amine singlet around 7.15 ppm in the ¹H spectrum, a characteristic four-proton pattern for the 3-nitrophenyl group, and the absence of any other signals. In the ¹³C spectrum, the highly deshielded C2 signal (~169.0 ppm) and the upfield-shifted C5-Br signal (~98.0 ppm) are unambiguous identifiers for the 2-amino-5-bromothiazole core. This guide provides the predictive data and experimental framework necessary for researchers to confidently identify this molecule and distinguish it from potential isomers or impurities.

References

  • Gecibesler, I.H., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors: synthesis, biological activity and computational analysis. RSC Advances, 9(10), 5585-5603. Available at: [Link]

  • Al-Shamkhani, Z.A.N., & Al-Hazam, H.A. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-726. Available at: [Link]

  • Koparır, P., et al. (2019). 4-(3-Nitrophenyl)thiazol-2-ylhydrazone derivatives as antioxidants and selective hMAO-B inhibitors. Journal of the Chilean Chemical Society. Available at: [Link]

  • Wasylishen, R.E., & Hutton, H.M. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 55(4), 619-625. Available at: [Link]

  • Li, W., et al. (2019). NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN - Supporting Information. Organic Letters. Available at: [Link]

  • Sharma, V.P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474. Available at: [Link]

  • Baumstark, A.L., et al. (2015). 13C NMR spectroscopy of heterocycles: 3,5-diaryl-4-bromoisoxazoles. Heterocyclic Communications, 21(4), 229-233. Available at: [Link]

  • Tantillo, D.J., et al. (2015). Calculated 13C NMR Shifts of brominated Carbons. Chemistry Stack Exchange. Available at: [Link]

Sources

Foundational

Mass spectrometry of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine

Analytical Profile: Mass Spectrometry of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine Executive Summary: The Analytical Context In the landscape of modern drug discovery, the thiazole scaffold remains a "privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Profile: Mass Spectrometry of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine

Executive Summary: The Analytical Context

In the landscape of modern drug discovery, the thiazole scaffold remains a "privileged structure," serving as the core for numerous antimicrobial, anti-inflammatory, and kinase-inhibiting candidates. The molecule 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine represents a highly functionalized intermediate combining three distinct analytical challenges: a basic amine capable of protonation, an electron-withdrawing nitro group prone to reduction, and a halogen (bromine) that imparts a unique isotopic signature.

This guide provides a comprehensive mass spectrometric profiling strategy for this compound. It moves beyond generic protocols to address the specific physicochemical behaviors driven by the 3-nitrophenyl and 5-bromo substituents, ensuring researchers can confidently validate synthesis and assess metabolic stability.

Physicochemical Properties & Ionization Physics

Before approaching the instrument, we must understand the analyte's behavior in the gas phase.

  • Molecular Formula:

    
    
    
  • Exact Mass:

    • 
       isotopologue: ~298.936
      
    • 
       isotopologue: ~300.934
      
  • Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

    
    ).
    
    • Rationale: The C-2 amino group (

      
      ) on the thiazole ring is the most basic site. Under acidic mobile phase conditions (0.1% Formic Acid), this nitrogen readily accepts a proton, generating the 
      
      
      
      precursor.
  • The Bromine Fingerprint: The most critical diagnostic feature in the Full Scan (MS1) is the 1:1 isotopic ratio . Unlike chlorine (3:1) or fluorine (monoisotopic), bromine exists as

    
     (50.7%) and 
    
    
    
    (49.3%).
    • Observation: You will not see a single parent peak. You will see a "twin tower" doublet separated by 2 Da (m/z 300 and 302) of nearly equal intensity.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to maximize ionization efficiency while preventing in-source fragmentation of the labile nitro group.

Sample Preparation
  • Solvent: Methanol:Acetonitrile (1:1).

    • Why: The aromatic nitro-phenyl system decreases water solubility. Pure methanol can cause methylation artifacts in older sources; acetonitrile stabilizes the solution.

  • Concentration: 1 µg/mL (infusion) or 100 ng/mL (LC-MS injection).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

    • Note: The bromine and nitro groups make this molecule moderately lipophilic; expect retention times >3.5 min.

Source Parameters (ESI+)
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 20-30 V.

    • Critical: Keep cone voltage moderate. High voltage (>40V) can strip the nitro group (

      
      ) inside the source, creating a false 
      
      
      
      peak in the MS1 scan.

Visualizing the Workflow

The following diagram illustrates the logical flow from sample introduction to data validation, highlighting the decision points for isotopic confirmation.

Workflow Sample Sample Prep (MeOH:ACN) LC LC Separation (C18, Gradient) Sample->LC ESI ESI Source (+) (Soft Ionization) LC->ESI MS1 MS1 Full Scan (Check Isotopes) ESI->MS1 Decision Isotope Ratio 1:1 (300/302)? MS1->Decision Decision->Sample No (Re-prep) CID CID Fragmentation (MS/MS) Decision->CID Yes Data Structural Validation CID->Data

Figure 1: Step-by-step analytical workflow ensuring isotopic validation prior to fragmentation analysis.

Fragmentation Analysis (MS/MS)

Understanding the Collision-Induced Dissociation (CID) pathways is essential for confirming the position of the substituents. We analyze the fragmentation of the


 isotopologue (

300) for clarity.
Primary Pathway: The Nitro Group Loss

Nitro-aromatics in ESI+ often undergo a characteristic loss of the nitro group.

  • Transition:

    
    
    
  • Mechanism: Loss of neutral

    
     (46 Da). This confirms the presence of the nitro group on the phenyl ring.
    
  • Secondary Possibility: Loss of

    
     (30 Da) to form a phenoxy cation radical species (
    
    
    
    270), though less common in even-electron precursors.
Secondary Pathway: The Halogen Loss
  • Transition:

    
     (approx)
    
  • Mechanism: Loss of

    
     (80 Da) or 
    
    
    
    (79 Da).
  • Insight: If the bromine is lost after the nitro group, you will see a cascade:

    
     (Loss of 
    
    
    
    then
    
    
    ).
Tertiary Pathway: Thiazole Ring Cleavage
  • Transition:

    
    
    
  • Mechanism: Cleavage of the thiazole ring is energetically demanding but diagnostic. It typically involves the loss of the thio-fragment or retro-cyclization, leaving the substituted phenyl amine moiety.

Visualizing the Fragmentation Tree

The diagram below maps the specific mass transitions expected for the


 parent ion.

Fragmentation Parent [M+H]+ Parent (m/z 300) Frag_NO2 [M - NO2]+ (m/z 254) Parent->Frag_NO2 - NO2 (46) Frag_Br [M - HBr]+ (m/z 220) Parent->Frag_Br - HBr (80) Frag_Core Phenyl-Thiazole Core (m/z 174) Frag_NO2->Frag_Core - Br (80) Frag_Br->Frag_Core - NO2 (46) Frag_Ring Ring Cleavage (m/z ~134) Frag_Core->Frag_Ring Ring Break

Figure 2: Proposed fragmentation tree for the m/z 300 precursor (


 isotope).

Quantitative Data Summary

Use this table to build your Multiple Reaction Monitoring (MRM) method or for peak assignment in high-resolution data.

Precursor Ion (

)
Product Ion (

)
Neutral LossStructural InferenceCollision Energy (eV)
300.0 (

)
254.0

Confirms Nitro-phenyl group15 - 20
300.0 (

)
220.0

Confirms Bromine on ring25 - 30
300.0 (

)
174.0

Core Thiazole-Phenyl skeleton35 - 40
302.0 (

)
256.0

Isotopic confirmation of Fragment 115 - 20

References

  • Mohamed, M. et al. (2014).[1] Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole Derivatives. ResearchGate. Retrieved from [Link]

  • Holčapek, M. et al. (2010). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds. PubMed. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns (Halides and Nitro Compounds). Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2024). Synthesis and Characterization of Substituted Phenyl Acyl Bromide Derivatives. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Solubility Profiling and Formulation Strategies for 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine

Topic: Solubility of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a compr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical analysis of the solubility characteristics of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine . As a trisubstituted thiazole derivative, this compound presents specific physicochemical challenges typical of "brick dust" kinase inhibitors or antimicrobial scaffolds—namely, high crystallinity and moderate-to-high lipophilicity. This document outlines the theoretical physicochemical basis for its solubility, detailed experimental protocols for accurate determination, and validated formulation strategies for preclinical applications.

Physicochemical Identity & Theoretical Profile[1]

Understanding the structural determinants of solubility is prerequisite to experimental design. This compound features three distinct functional domains that dictate its solvation behavior:

  • 2-Aminothiazole Core: A weak base (pKa ~5.3) capable of hydrogen bonding (donor/acceptor).

  • 3-Nitrophenyl Moiety: A planar, electron-withdrawing group that enhances

    
    -
    
    
    
    stacking (increasing lattice energy/melting point) and reduces the basicity of the amino group.
  • 5-Bromo Substituent: A lipophilic halogen that increases LogP and molecular weight without contributing to polarity.

Table 1: Predicted Physicochemical Properties
PropertyEstimated ValueImpact on Solubility
Molecular Formula

--
Molecular Weight ~300.13 g/mol Moderate; favorable for permeability but limits molar solubility.
cLogP 2.8 – 3.2Lipophilic: Poor aqueous solubility; good permeability.
pKa (Basic N) ~4.0 – 4.5Suppressed Basicity: The electron-withdrawing nitro group reduces the pKa of the thiazole nitrogen, requiring lower pH (< 3.0) for significant ionization.
TPSA ~90 ŲModerate polarity; suggests potential for oral absorption if solubilized.
Lattice Energy High"Brick Dust" Character: Strong intermolecular forces driven by nitro-induced dipoles and stacking.

Solubility Assessment Guide

Solvent Compatibility Matrix

Based on the structural analysis and empirical data from analogous 2-amino-4-arylthiazoles, the following solvent compatibility profile is established for stock preparation and synthesis.

Solvent ClassRepresentative SolventsSolubility RatingApplication
Aprotic Polar DMSO, DMF, DMAHigh (> 20 mg/mL)Primary stock solution (usually 10-100 mM).
Protic Polar Methanol, EthanolModerate (1-10 mg/mL)Synthesis workup; recrystallization (often with heat).
Aqueous Acid 0.1 N HCl, 10% Acetic AcidLow-Moderate Solubility improves upon protonation but may remain limited by the counter-ion salt solubility.
Aqueous Neutral PBS (pH 7.4), WaterVery Low (< 10

M)
Physiological mimic; likely requires surfactants.
Non-Polar Hexane, ToluenePoor Generally insoluble; used as anti-solvents.
pH-Dependent Solubility Logic

The solubility of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine is pH-dependent but less responsive than unsubstituted aminothiazoles due to the nitro group.

  • pH < pKa (Acidic): The thiazole nitrogen protonates, forming a cation. Solubility increases significantly.

  • pH > pKa (Neutral/Basic): The molecule exists as a neutral free base. Solubility is driven solely by intrinsic lipophilicity (

    
    ), which is very low.
    

Experimental Protocols

Protocol A: High-Throughput Kinetic Solubility (DMSO "Spike")

Use this for rapid screening during lead optimization.

Principle: Measures the precipitation limit of a compound when a DMSO stock is added to an aqueous buffer.

  • Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO.

  • Dilution: Aliquot 190

    
    L of PBS (pH 7.4) into a 96-well UV-transparent plate.
    
  • Spiking: Add 10

    
    L of the DMSO stock (final conc. 500 
    
    
    
    M, 5% DMSO). Mix by shaking for 2 hours at 25°C.
  • Filtration: Filter using a 0.45

    
    m PVDF filter plate to remove precipitates.
    
  • Quantification: Analyze filtrate via UV-Vis spectroscopy (absorbance at

    
     ~280-320 nm) or LC-MS.
    
  • Calculation: Compare peak area against a standard curve prepared in 50:50 DMSO:Water.

Protocol B: Thermodynamic Solubility (Gold Standard)

Use this for formulation development and accurate physicochemical characterization.

Principle: Measures the equilibrium solubility of the solid compound in a saturated solution.

  • Excess Solid: Weigh ~2 mg of solid 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine into a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the target media (e.g., Water, SGF, FaSSIF).

  • Equilibration: Cap and rotate/shake for 24–48 hours at 25°C (or 37°C for biorelevant data).

  • pH Check: Measure the pH of the supernatant at the end of the experiment (saturation can shift pH).

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Quantification: Dilute the supernatant with Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV.

Visualization: Solubility Screening Workflow

The following diagram illustrates the decision tree for processing the compound based on its solubility behavior.

SolubilityWorkflow Start Solid Compound 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine DMSO_Check Dissolve in DMSO (10 mM) Start->DMSO_Check Soluble_DMSO Soluble? DMSO_Check->Soluble_DMSO Soluble_DMSO->Start No (Sonicate/Heat) Kinetic_Screen Protocol A: Kinetic Screen (PBS pH 7.4, 1% DMSO) Soluble_DMSO->Kinetic_Screen Yes Precipitation Precipitation Observed? Kinetic_Screen->Precipitation Low_Sol Low Solubility (< 10 µM) Likely 'Brick Dust' Precipitation->Low_Sol Yes High_Sol Moderate Solubility (> 50 µM) Precipitation->High_Sol No Formulation Formulation Strategy: 1. Cosolvents (PEG400) 2. Complexation (HP-β-CD) 3. Salt Formation (Mesylate/HCl) Low_Sol->Formulation

Caption: Logical workflow for initial solubility assessment and formulation decision-making. "Brick Dust" refers to compounds with high crystallinity and low water solubility.

Formulation & Vehicle Strategies

For in vivo studies (PK/PD), simple aqueous buffers will likely fail. Use the following tiered approach:

Tier 1: Cosolvent Systems (IV/IP)[1]
  • 10% DMSO / 40% PEG400 / 50% Water: Standard vehicle for moderately lipophilic compounds.

  • Note: Add solvents in order: Dissolve drug in DMSO first, then add PEG400, mix, and finally add water slowly to avoid "crashing out."

Tier 2: Surfactant-Based (Oral)[1]
  • 0.5% Methylcellulose + 0.1% Tween 80: Creates a stable suspension for oral gavage.

  • Mechanism: Tween 80 prevents aggregation of hydrophobic particles; Methylcellulose increases viscosity to maintain homogeneity.

Tier 3: Complexation (Advanced)[1]
  • 20% Hydroxypropyl-

    
    -Cyclodextrin (HP-
    
    
    
    -CD):
    • Thiazoles often fit well into the cyclodextrin cavity.

    • Protocol: Prepare a 20% w/v HP-

      
      -CD solution in water. Add excess compound. Sonicate for 30 mins. Filter. This often boosts solubility from <10 
      
      
      
      M to >500
      
      
      M.

Troubleshooting & Common Pitfalls

  • Aggregation: Aminothiazoles can form non-covalent dimers in solution, leading to false readings in kinetic solubility assays. Solution: Always verify with a thermodynamic method.

  • DMSO Hydration: DMSO absorbs water from the air. Using "wet" DMSO to prepare stocks can cause the compound to precipitate inside the stock vial over time. Solution: Use anhydrous DMSO and store under nitrogen.

  • Filter Adsorption: The hydrophobic Br-phenyl motif may bind to nylon filters. Solution: Use PVDF or PTFE filters and presaturate the filter with a small volume of the solution.

References

  • PubChem. (2025).[1] 5-Bromo-4-phenyl-1,3-thiazol-2-amine (Compound Summary). National Library of Medicine. [Link]

  • Mishra, R., et al. (2015). Synthesis, characterization and biological evaluation of substituted phenyl thiazole derivatives. International Journal of Scientific Development and Research. [Link]

  • Kalluraya, B., et al. (2012). Synthesis and pharmacological properties of novel thiazole derivatives. Indian Journal of Chemistry. [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Contextual grounding for pKa/Solubility logic).

Sources

Foundational

Structure Elucidation of Novel Thiazole Derivatives: An Integrated Spectroscopic and Crystallographic Approach

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Foreword: The Enduring Relevance of the Thiazole Scaffold The thiazole ring, a five-membered aromatic heterocycle containing sul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Relevance of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." Thiazole derivatives are found in a wide array of FDA-approved drugs, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and antiviral.[1][2][3][4] The continuous exploration of novel thiazole derivatives fuels the pipeline for next-generation therapeutics. However, the journey from synthesis to a viable drug candidate is predicated on an absolute and unambiguous determination of its chemical structure. An error in structural assignment can invalidate subsequent biological data and lead to costly and time-consuming dead ends.

The Core Philosophy: An Orthogonal and Integrated Workflow

The unambiguous elucidation of a novel molecular structure is not achieved by a single "magic bullet" technique. It is the culmination of evidence from multiple, independent (orthogonal) analytical methods. Each technique provides a unique piece of the puzzle, and their combined power lies in their ability to cross-validate findings. A proposed structure must be consistent with every piece of experimental data—from the molecular formula provided by mass spectrometry to the intricate atomic connectivity mapped by NMR and the definitive 3D architecture revealed by X-ray crystallography.

G cluster_0 Initial Analysis cluster_1 Core Spectroscopic Elucidation cluster_2 Definitive Confirmation & Advanced Characterization Synthesis Novel Thiazole Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification Crude Product MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Purification->MS Pure Compound NMR NMR Spectroscopy - Carbon Skeleton - Connectivity Purification->NMR Pure Compound MS->NMR Provides Molecular Formula (Crucial for NMR interpretation) Structure Final Validated Structure MS->Structure Strong Evidence NMR->MS Provides Structural Hypothesis (To rationalize fragmentation) XRay Single Crystal X-ray Crystallography - Absolute 3D Structure - Stereochemistry NMR->XRay Provides Hypothesis for Confirmation Computational Computational Chemistry - Corroboration - Isomer Differentiation NMR->Computational Provides Hypothesis for Validation NMR->Structure Strong Evidence XRay->Structure Gold Standard Proof Computational->Structure Supports Assignment G Start Acquire 1D NMR (¹H, ¹³C, DEPT) Analyze_1D Identify Spin Systems & Functional Groups from 1D Start->Analyze_1D D2_NMR Acquire 2D NMR (COSY, HSQC, HMBC) Analyze_2D Assemble Fragments using COSY & HMBC Correlations D2_NMR->Analyze_2D Analyze_1D->D2_NMR Fragments Identified Hypothesis Propose Structure(s) Analyze_2D->Hypothesis Connectivity Established Validation Validate against all data (MS, ¹³C counts, etc.) Hypothesis->Validation Validation->D2_NMR Inconsistent (Re-evaluate data) Final Final Proposed Structure Validation->Final Consistent

Caption: Decision-making workflow for NMR-based structure elucidation.

Experimental Protocol: Core NMR Analysis Workflow
  • Sample Preparation: Dissolve 2-5 mg of the highly purified thiazole derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; it must fully dissolve the compound without reacting with it and have a residual solvent signal that does not overlap with key analyte signals.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Ensure sufficient scans for a good signal-to-noise ratio (typically 8-16 scans).

  • ¹³C {¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This is a less sensitive nucleus, requiring more scans (e.g., 1024 or more) and a longer experiment time.

  • DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate carbon types. CH/CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are absent.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Run a gradient-selected HSQC experiment optimized for a one-bond J-coupling of ~145 Hz to correlate protons to their directly attached carbons.

  • 2D HMBC Acquisition: Run a gradient-selected HMBC experiment. This is crucial for long-range correlations. It is often wise to set the experiment to optimize for a long-range J-coupling of 8-10 Hz.

  • Data Processing & Interpretation: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Integrate the ¹H spectrum, pick peaks, and use the 2D spectra to systematically build the molecular structure, cross-referencing with the molecular formula from mass spectrometry.

Part 2: Establishing Identity with Mass Spectrometry (MS)

Expertise & Causality: If NMR provides the blueprint, mass spectrometry provides the title block, defining the exact elemental composition. Its primary role is to measure the mass-to-charge ratio (m/z) of ions, which provides two indispensable pieces of information: the molecular weight and, with high resolution, the molecular formula.

High-Resolution Mass Spectrometry (HRMS): The Molecular Formula Generator

Trustworthiness: Low-resolution MS provides a nominal mass, which can correspond to numerous possible elemental compositions. This is insufficient for novel compound identification. HRMS instruments (like Time-of-Flight, TOF, or Orbitrap) measure m/z to at least four decimal places. [5][6]This high accuracy allows for the calculation of a single, unambiguous molecular formula, constrained by the elements expected to be present from the synthesis. This is a critical self-validating step; any structure proposed from NMR must match the molecular formula from HRMS. [7][8][9]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (10-100 μg/mL) of the sample in a suitable solvent (e.g., methanol, acetonitrile) that is compatible with the chosen ionization source.

  • Ionization: Choose an appropriate soft ionization technique. Electrospray Ionization (ESI) is most common for polar, pre-charged, or easily ionizable thiazole derivatives. Atmospheric Pressure Chemical Ionization (APCI) is an alternative for less polar compounds.

  • Mass Analysis: Introduce the sample into the HRMS instrument. Acquire data in positive or negative ion mode, depending on the compound's propensity to gain a proton [M+H]⁺ or lose one [M-H]⁻.

  • Data Analysis: The instrument software will provide a list of measured m/z values. Use the formula calculator tool, inputting the highly accurate mass of the molecular ion (e.g., [M+H]⁺), and constrain the possible elements (C, H, N, S, O, etc.) and a mass tolerance (typically < 5 ppm). The output should be a single, logical molecular formula.

Tandem Mass Spectrometry (MS/MS): Fingerprinting the Structure

By selecting the molecular ion and subjecting it to fragmentation within the mass spectrometer (Collision-Induced Dissociation, CID), we can generate a fragmentation pattern. This pattern is a characteristic fingerprint of the molecule's structure. The fragmentation pathways observed must be rationalizable from the structure proposed by NMR. [10][11][12]For thiazoles, characteristic fragmentation often involves cleavage of the ring, providing clues about the nature and location of substituents. [11][13][14]

G Parent Substituted Thiazole [M+H]⁺ Frag1 Loss of R2 Fragment A Parent->Frag1 CID Frag2 Ring Cleavage Fragment B Parent->Frag2 CID Frag3 Loss of R3 Fragment C Parent->Frag3 CID

Caption: Generalized fragmentation (MS/MS) of a thiazole derivative.

Part 3: Absolute Proof with Single-Crystal X-ray Crystallography

Expertise & Causality: While the combination of NMR and HRMS provides an exceptionally strong structural hypothesis, X-ray crystallography offers the ultimate, irrefutable proof. [15]It moves beyond connectivity to provide a precise three-dimensional model of the molecule as it exists in the solid state. This is the gold standard for determining absolute stereochemistry, resolving ambiguities between isomers, and revealing subtle conformational details and intermolecular interactions that are invisible to other techniques. [16][17][18] Authoritative Grounding: The solved crystal structure provides a wealth of data, including precise bond lengths, bond angles, and torsional angles. [19]It also reveals how molecules pack together in the crystal lattice, which can be governed by interactions like hydrogen bonding or π-π stacking. [18]This information can be critical for understanding a compound's physical properties (e.g., solubility, melting point) and its potential interactions with a biological target.

Experimental Protocol: X-ray Crystallography Workflow Overview
  • Crystal Growth (The Critical Hurdle): High-quality single crystals are paramount. This is often the most challenging step. Common methods include slow evaporation of a solvent, vapor diffusion, or liquid-liquid diffusion. A systematic screening of various solvents and conditions is typically required.

  • Crystal Mounting and Screening: A suitable crystal (typically 0.1-0.3 mm in size, with no visible cracks) is mounted on a goniometer and cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

  • Data Collection: The crystal is rotated in a high-intensity X-ray beam (from a diffractometer), and the diffraction pattern is recorded on a detector. A full sphere of data, comprising thousands of individual reflections, is collected.

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map, from which an atomic model is built. This model is then refined against the experimental data to achieve the best possible fit, resulting in the final, highly precise molecular structure.

G Start Pure Compound Crystal Grow Single Crystals (Slow Evaporation, Diffusion, etc.) Start->Crystal Data X-ray Data Collection (Diffractometer) Crystal->Data High-Quality Crystal Solve Structure Solution (Phase Problem) Data->Solve Refine Structure Refinement (Model vs. Data) Solve->Refine Final Final 3D Structure (CIF File, ORTEP Plot) Refine->Final

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Part 4: Corroboration with Computational Chemistry

Expertise & Causality: Computational methods, particularly Density Functional Theory (DFT), have become a powerful partner to experimental analysis. [20][21][22]While not a replacement for experimental data, computation serves as an excellent tool for validation and for resolving ambiguities. For instance, if a molecule has two or more plausible isomeric structures that are difficult to distinguish by NMR alone, DFT can be used to predict the ¹³C and ¹H NMR chemical shifts for each isomer. [15][23]The isomer whose calculated spectrum more closely matches the experimental data is likely the correct one. This approach adds another layer of confidence to the structural assignment.

Protocol Outline: DFT for NMR Chemical Shift Prediction
  • Model Building: Build the 3D structures of all plausible isomers in a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This finds the lowest energy conformation of the molecule.

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation (e.g., using the GIAO method) with a more robust basis set.

  • Data Comparison: The calculation will output a list of absolute chemical shieldings for each nucleus. These are typically scaled against a known reference compound (like TMS, tetramethylsilane) calculated at the same level of theory to produce predicted chemical shifts. Compare these predicted shifts with the experimental values.

Conclusion: A Commitment to Rigor

The structure elucidation of a novel thiazole derivative is a systematic process of inquiry that demands rigor and an appreciation for the synergy between analytical techniques. The integrated workflow—beginning with the foundational framework from NMR, establishing the definitive molecular formula with HRMS, and culminating in the absolute proof of 3D structure via X-ray crystallography, all while being supported by computational validation—represents the current best practice in the field. For the researcher in drug discovery, adhering to this multi-faceted, self-validating approach ensures that the molecular structures underpinning their biological research are beyond reproach, paving the way for confident and impactful scientific advancement.

References

  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. (2025). Frontiers in Chemistry. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Cogent Chemistry. [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2020). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1966). Journal of the Chemical Society B: Physical Organic. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (N/A). Semantic Scholar. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]

  • Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase. (2015). Journal of Medicinal Chemistry. [Link]

  • Design, Synthesis, X-ray Crystallographic Analysis, and Biological Evaluation of Thiazole Derivatives as Potent and Selective Inhibitors of Human Dihydroorotate Dehydrogenase. (2015). Journal of Medicinal Chemistry. [Link]

  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. (2024). Marmara Pharmaceutical Journal. [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1966). Journal of the Chemical Society B: Physical Organic. [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (N/A). 960化工网. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2004). Indian Journal of Chemistry - Section B. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega. [Link]

  • Molecular insight, rational chemical design and computational assessment of thiazole-based DHODH inhibitors: from structural modelling to binding free energy calculations. (2025). Journal of Biomolecular Structure and Dynamics. [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (2023). Journal of Materials Chemistry C. [Link]

  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (N/A). ResearchGate. [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2025). ACS Omega. [Link]

  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. (2019). Molecules. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). ResearchGate. [Link]

  • Computational investigations of oxazole, thiazole and carbazole having pesticide utility in agriculture by Ab-initio and DFT Met. (2013). Indian Journal of Applied Research. [Link]

  • Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. (2025). SSRN. [Link]

  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025). Chemistry – A European Journal. [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Science and Advanced Technology. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2024). RSC Advances. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Molecules. [Link]

  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2026). Journal of the Mexican Chemical Society. [Link]

  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (N/A). ResearchGate. [Link]

  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ACS Omega. [Link]

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (2023). RSC Advances. [Link]

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Exploratory

The 2-Aminothiazole Scaffold: Synthetic Architectures and Therapeutic Utility

[1][2][3] Executive Summary The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, antimicrobial agents, and GPCR ligands. Its utility stems...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors, antimicrobial agents, and GPCR ligands. Its utility stems from its ability to mimic the adenine ring of ATP, making it a potent hinge-binder in kinase targets. However, this utility is counterbalanced by potential metabolic liabilities, specifically cytochrome P450-mediated bioactivation. This technical guide provides a rigorous analysis of the synthetic pathways, structure-activity relationships (SAR), and safety considerations necessary for the rational design of 2-aminothiazole therapeutics.

Part 1: Synthetic Architectures

The Hantzsch Thiazole Synthesis (Gold Standard)

Despite the emergence of modern catalytic methods, the Hantzsch synthesis (1887) remains the most robust and scalable method for generating substituted 2-aminothiazoles. It involves the condensation of


-haloketones with thiourea.[1][2][3][4]

Mechanistic Causality: The reaction proceeds via a specific sequence:

  • Thioalkylation: The sulfur atom of thiourea acts as a nucleophile, attacking the

    
    -carbon of the haloketone in an 
    
    
    
    fashion.
  • Cyclization: The nitrogen of the thiourea attacks the carbonyl carbon.

  • Dehydration: Loss of water drives the aromatization to form the stable thiazole ring.

Modern Catalytic Variations (Green Chemistry)

To circumvent the use of lachrymatory


-haloketones, modern protocols utilize in situ halogenation.
  • Iodine-Catalyzed/PEG-400: Ketones are iodinated in situ by molecular iodine in polyethylene glycol (PEG-400), followed by immediate condensation with thiourea. This "one-pot" approach minimizes exposure to toxic intermediates.

Synthetic Workflow Visualization

The following diagram outlines the decision tree for selecting the appropriate synthetic route based on substrate availability and "green" requirements.

G Start Target: Substituted 2-Aminothiazole RouteA Route A: Classical Hantzsch (High Yield, Scalable) Start->RouteA RouteB Route B: Green/Catalytic (Avoids Halo-ketone isolation) Start->RouteB StepA1 Reagents: alpha-Bromoketone + Thiourea RouteA->StepA1 StepB1 Reagents: Ketone + Thiourea + I2 RouteB->StepB1 StepA2 Mechanism: S-Alkylation -> Cyclodehydration StepA1->StepA2 Product Final Product: Crystalline 2-Aminothiazole Salt StepA2->Product StepB2 Mechanism: In-situ Iodination -> Condensation StepB1->StepB2 StepB2->Product

Figure 1: Comparative workflow for Classical Hantzsch vs. Iodine-Catalyzed Synthesis.

Part 2: Medicinal Chemistry & SAR[1][3][6][7][8][9]

The Hinge-Binding Concept

In kinase drug discovery, the 2-aminothiazole moiety is frequently employed to target the ATP-binding pocket.

  • Donor-Acceptor Motif: The ring nitrogen (N3) acts as a hydrogen bond acceptor, while the exocyclic amino group (C2-NH2) acts as a hydrogen bond donor.

  • Interaction: This motif forms a bidentate hydrogen bond with the backbone residues of the kinase "hinge" region (e.g., Met318 in c-Src or Thr315 in Abl), mimicking the interaction of the adenine ring of ATP.

Case Study: Dasatinib (Sprycel)

Dasatinib represents the pinnacle of aminothiazole optimization. It is a dual Src/Abl inhibitor used for Chronic Myeloid Leukemia (CML).

  • Role of Aminothiazole: It anchors the molecule in the ATP binding site.

  • Selectivity: Substituents at the C5 position of the thiazole ring extend into the hydrophobic pocket, governing selectivity against other kinases.

Structural Alerts & Toxicity (The "Watch Out")

While privileged, the aminothiazole ring is a "structural alert" for metabolic activation.

  • Bioactivation: Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4) can epoxidize the C4-C5 double bond.

  • Consequence: The resulting epoxide or thioamide intermediates are electrophilic and can form covalent adducts with glutathione (GSH) or cellular proteins, leading to idiosyncratic toxicity.

  • Mitigation: Blocking the C4/C5 positions with bulky or electron-withdrawing groups can reduce metabolic lability.

Pharmacophore Binding Visualization

Binding KinaseHinge Kinase Hinge Region (Backbone CO / NH) Aminothiazole 2-Aminothiazole Core (Inhibitor) KinaseHinge->Aminothiazole H-Bond Acceptor (N3) Aminothiazole->KinaseHinge H-Bond Donor (NH2) HydrophobicPocket Hydrophobic Pocket (Selectivity Gate) Aminothiazole->HydrophobicPocket Van der Waals (C5-Substituent)

Figure 2: Schematic of the bidentate H-bonding interaction between 2-aminothiazole and kinase hinge residues.

Key Therapeutic Agents
Drug NameTargetIndicationRole of Aminothiazole
Dasatinib Bcr-Abl / SrcCML, ALLATP-competitive hinge binder.
Cefdinir PBP (Bacterial)Bacterial InfectionC3-side chain; enhances Gram-negative penetration.
Abemaciclib CDK4/6Breast CancerHinge binder; critical for potency.
Pramipexole Dopamine D2/D3Parkinson'sFused aminothiazole (benzothiazole) mimics dopamine.

Part 3: Experimental Protocols

Protocol: Synthesis of 4-Phenylthiazol-2-amine

Objective: To synthesize a reference standard using the Hantzsch method. This protocol is self-validating via melting point and TLC analysis.

Reagents:

  • 2-Bromoacetophenone (Warning: Lachrymator)

  • Thiourea[1][3][4][5][6][7][8][9]

  • Ethanol (Absolute) or Methanol

  • Sodium Bicarbonate (sat.[4] aq.)

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 2-bromoacetophenone (1.99 g, 10 mmol) in Ethanol (20 mL) .

  • Addition: Add Thiourea (0.76 g, 10 mmol) in one portion.

  • Reaction: Fit the flask with a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2 hours .

    • Observation: The solution will turn yellow, and a precipitate (the hydrobromide salt) may begin to form.

  • Work-up: Cool the reaction mixture to room temperature.

    • Neutralization: Pour the mixture into 100 mL of saturated NaHCO3 solution to liberate the free base. Stir for 15 minutes.

  • Isolation: Filter the resulting precipitate via vacuum filtration. Wash the solid with cold water (3 x 20 mL).

  • Purification: Recrystallize the crude solid from hot ethanol/water (1:1).

  • Validation:

    • Yield: Expect 80-90% (approx. 1.4 - 1.6 g).

    • Melting Point: 149–151 °C (Lit. value).

    • TLC: Silica gel, Hexane:EtOAc (1:1). Product should appear as a single spot under UV (254 nm).

References

  • Hantzsch, A. (1887).[10] "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

  • Lombardo, L. J., et al. (2004). "Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity."[11] Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Dalvie, D. K., et al. (2002). "Biotransformation reactions of five-membered aromatic heterocyclic rings." Chemical Research in Toxicology, 15(3), 269–299. Link

  • Potts, K. T. (1977).
  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

Sources

Protocols & Analytical Methods

Method

In Vitro Anticancer Screening of Thiazole Derivatives: A Detailed Guide for Drug Discovery Professionals

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro anticancer screening of thiazole derivatives. Thiazole, a five-membered heterocyclic ring conta...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro anticancer screening of thiazole derivatives. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2][3][4] This guide delves into the rationale behind experimental choices, provides detailed, field-proven protocols for key cytotoxicity and apoptosis assays, and offers insights into data interpretation and visualization.

The Significance of Thiazole Derivatives in Oncology

The thiazole nucleus is a cornerstone in the development of novel chemotherapeutic agents.[3] Its derivatives have been shown to exhibit a wide range of pharmacological activities, including the ability to induce apoptosis, disrupt tubulin polymerization, and inhibit key signaling pathways implicated in cancer progression, such as NF-κB, mTOR, and PI3K/Akt.[5][6] The clinical success of thiazole-containing drugs like Dasatinib and Ixazomib further underscores the therapeutic potential of this chemical class.[1] This guide will equip you with the necessary tools to effectively screen and characterize novel thiazole derivatives for their anticancer properties.

Strategic Approach to In Vitro Screening

A robust in vitro screening cascade is fundamental to identifying and advancing promising anticancer drug candidates. Our recommended workflow is designed to first assess the cytotoxic potential of the thiazole derivatives and then to elucidate their mechanism of action.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation A Synthesized Thiazole Derivatives B Cell Line Panel Selection (e.g., NCI-60) A->B C Primary Cytotoxicity Assay (MTT or SRB) B->C D IC50 Determination C->D E Lead Compounds from Phase 1 D->E Prioritize Hits F Apoptosis Assays (Annexin V, Caspase-Glo) E->F G Cell Cycle Analysis E->G H Target-Specific Assays (e.g., Kinase Inhibition, Western Blot) E->H I Candidate for In Vivo Studies F->I Mechanism of Cell Death G->I H->I G cluster_0 Apoptosis Induction cluster_1 Hallmarks of Apoptosis cluster_2 Detection Assays A Thiazole Derivative B Cancer Cell A->B Treatment C Phosphatidylserine Exposure B->C Early Stage D Mitochondrial Membrane Permeabilization B->D Early Stage G Annexin V Staining C->G E Caspase Activation D->E Mid Stage H JC-1 Assay D->H F DNA Fragmentation E->F Late Stage I Caspase-Glo 3/7 Assay E->I J TUNEL Assay F->J

Sources

Application

Application Notes and Protocols: A Guide to Kinase Inhibitor Assays for Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Crucial Role of Kinases and the Promise of Thiazole Compounds Protein kinases are a large fami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Crucial Role of Kinases and the Promise of Thiazole Compounds

Protein kinases are a large family of enzymes that play a fundamental role in regulating a majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins.[1][2][3] This process, known as phosphorylation, acts as a molecular switch that modulates protein function, and in turn, governs complex cellular activities such as signal transduction, cell growth, and differentiation.[2] Given their central role, it is not surprising that dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][4][5]

The development of small molecule kinase inhibitors has become a major focus in drug discovery.[6] Among the vast chemical space explored, compounds featuring a thiazole ring have emerged as a particularly promising scaffold for the design of potent and selective kinase inhibitors.[4][5][7] Thiazole derivatives have demonstrated significant potential in interacting with various protein kinases and have been successfully developed into recognized pharmaceuticals.[4][5][7] This has spurred considerable interest in the synthesis and evaluation of novel thiazole-based compounds as potential anticancer agents.[4][5][7]

This comprehensive guide provides detailed protocols and expert insights for researchers engaged in the evaluation of thiazole compounds as kinase inhibitors. We will delve into the principles and methodologies of both biochemical and cell-based assays, offering step-by-step instructions, data analysis guidance, and troubleshooting strategies to ensure the generation of robust and reproducible data.

I. Foundational Principles: Choosing the Right Assay

The initial step in evaluating a potential kinase inhibitor is to select the most appropriate assay format. The choice between a biochemical and a cell-based assay depends on the specific research question.

  • Biochemical Assays: These in vitro assays directly measure the catalytic activity of a purified kinase enzyme.[1] They are ideal for initial high-throughput screening of large compound libraries to identify potent inhibitors and for determining key parameters like the half-maximal inhibitory concentration (IC50).[8]

  • Cell-Based Assays: These assays assess the effect of a compound on kinase activity within a more physiologically relevant cellular environment.[9][10] They provide valuable information on compound permeability, off-target effects, and overall efficacy in a living system.[9]

It is often a combination of both assay types that provides a comprehensive understanding of a compound's inhibitory potential.

II. Biochemical Kinase Assays: A Step-by-Step Guide

Biochemical assays quantify kinase activity by detecting either the consumption of ATP or the formation of the phosphorylated product.[1] Modern non-radioactive methods, such as luminescence and fluorescence-based assays, have become the standard due to their scalability and safety.[11]

A. Luminescence-Based Assay: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a versatile and sensitive method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[12][13]

Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the initial kinase activity.[12][13][14]

Experimental Workflow: ADP-Glo™ Kinase Assay

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Thiazole_Compound 1. Prepare Thiazole Compound Dilutions Assay_Plate 3. Add Compound and Kinase Mix to Plate Thiazole_Compound->Assay_Plate Test Compound Kinase_Mix 2. Prepare Kinase/ Substrate Mix Kinase_Mix->Assay_Plate Enzyme & Substrate Incubate_Reaction 4. Incubate at Room Temperature Assay_Plate->Incubate_Reaction Add_ADP_Glo 5. Add ADP-Glo™ Reagent Incubate_Reaction->Add_ADP_Glo Incubate_Depletion 6. Incubate to Deplete ATP Add_ADP_Glo->Incubate_Depletion Add_Detection_Reagent 7. Add Kinase Detection Reagent Incubate_Depletion->Add_Detection_Reagent Incubate_Luminescence 8. Incubate to Generate Signal Add_Detection_Reagent->Incubate_Luminescence Read_Plate 9. Measure Luminescence Incubate_Luminescence->Read_Plate

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay

  • Compound Preparation:

    • Prepare a stock solution of the thiazole compound in 100% DMSO.

    • Perform serial dilutions of the compound stock to create a dose-response curve. A common starting point is a 10-point, 3-fold dilution series.

  • Kinase Reaction Setup (384-well plate format):

    • Add 5 µL of the diluted thiazole compound or vehicle control (DMSO) to the appropriate wells of a 384-well plate.[15]

    • Prepare a 2X kinase/substrate reaction mix containing the kinase of interest, its specific substrate, and ATP in the appropriate kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of the 2X kinase/substrate mix to each well.

    • Incubate the plate at room temperature for the optimized reaction time (typically 60 minutes).

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[12][16]

    • Incubate at room temperature for 40 minutes.[16][17]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the luciferase and luciferin for the detection reaction.[16]

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to develop and stabilize.[14][16]

    • Measure the luminescence using a plate reader.

Parameter Typical Concentration/Condition
Final Compound Concentration10 µM to 1 nM (example range)
Kinase ConcentrationEnzyme-specific (determined by titration)
Substrate ConcentrationAt or near the Km value
ATP ConcentrationAt or near the Km value
Incubation Time (Kinase Rxn)60 minutes
Incubation Time (ATP Depletion)40 minutes
Incubation Time (Signal Gen.)30-60 minutes

Table 1: Typical Reaction Conditions for the ADP-Glo™ Kinase Assay.

B. Fluorescence-Based Assay: The LanthaScreen™ TR-FRET Assay

The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a robust method for measuring kinase activity by detecting the phosphorylation of a fluorescently labeled substrate.[18]

Principle: The assay utilizes a terbium-labeled antibody that specifically recognizes the phosphorylated form of a fluorescein-labeled substrate. When the substrate is phosphorylated by the kinase, the binding of the antibody brings the terbium donor and the fluorescein acceptor into close proximity, resulting in a FRET signal.[18][19] The TR-FRET ratio is proportional to the amount of phosphorylated substrate.

Experimental Workflow: LanthaScreen™ TR-FRET Kinase Assay

LanthaScreen_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Thiazole_Compound 1. Prepare Thiazole Compound Dilutions Assay_Plate 3. Add Compound and Kinase Mix to Plate Thiazole_Compound->Assay_Plate Test Compound Kinase_Mix 2. Prepare Kinase/ Fluorescent Substrate Mix Kinase_Mix->Assay_Plate Enzyme & Substrate Incubate_Reaction 4. Incubate at Room Temperature Assay_Plate->Incubate_Reaction Add_Stop_Solution 5. Add EDTA to Stop Reaction Incubate_Reaction->Add_Stop_Solution Add_Antibody 6. Add Terbium-labeled Antibody Add_Stop_Solution->Add_Antibody Incubate_Detection 7. Incubate for Antibody Binding Add_Antibody->Incubate_Detection Read_Plate 8. Measure TR-FRET Signal Incubate_Detection->Read_Plate

Caption: Workflow for the LanthaScreen™ TR-FRET Kinase Assay.

Detailed Protocol: LanthaScreen™ TR-FRET Kinase Assay

  • Compound Preparation:

    • Prepare serial dilutions of the thiazole compound in 100% DMSO as described for the ADP-Glo™ assay.

  • Kinase Reaction Setup (384-well plate format):

    • Add 5 µL of the diluted thiazole compound or vehicle control to the wells of a 384-well plate.[20]

    • Prepare a 2X kinase/fluorescein-labeled substrate mix in the appropriate kinase reaction buffer.

    • Initiate the reaction by adding 5 µL of the 2X kinase/substrate mix.

    • Incubate at room temperature for 60 minutes.[21][22]

  • Detection:

    • Prepare a 2X stop/detection solution containing EDTA to terminate the reaction and the terbium-labeled phospho-specific antibody in TR-FRET dilution buffer.[21]

    • Add 10 µL of the stop/detection solution to each well.

    • Incubate the plate at room temperature for at least 30-60 minutes to allow for antibody binding.[21][22]

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor (terbium) and acceptor (fluorescein) wavelengths.

Parameter Typical Concentration/Condition
Final Compound Concentration10 µM to 1 nM (example range)
Kinase ConcentrationEnzyme-specific (EC80 value)[21]
Fluorescent Substrate Conc.Substrate-specific (e.g., 200-400 nM)[19][22]
ATP ConcentrationKm,app value[21]
Incubation Time (Kinase Rxn)60 minutes
Incubation Time (Detection)30-60 minutes
Final EDTA Concentration10 mM[21][22]
Final Antibody ConcentrationAntibody-specific (e.g., 2 nM)[21][22]

Table 2: Typical Reaction Conditions for the LanthaScreen™ TR-FRET Assay.

III. Cell-Based Kinase Assays: Assessing Inhibition in a Physiological Context

Cell-based assays are crucial for validating the findings from biochemical screens and for understanding how a compound behaves in a more complex biological system.[9][10]

Cellular Phosphorylation Assay (Western Blot or ELISA-based)

This method quantifies the phosphorylation status of a specific downstream substrate of the target kinase within cells. A decrease in substrate phosphorylation upon treatment with the thiazole compound indicates inhibition of the kinase.[23]

Principle: Cells are treated with the thiazole compound, and then lysed. The cell lysates are then analyzed by Western blotting or ELISA using a phospho-specific antibody to detect the phosphorylated form of the substrate protein.

Experimental Workflow: Cellular Phosphorylation Assay

Cellular_Phospho_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_quant Lysis & Protein Quantitation cluster_detection Detection (Western Blot) Seed_Cells 1. Seed Cells in Culture Plates Treat_Cells 2. Treat with Thiazole Compound Seed_Cells->Treat_Cells Incubate_Treatment 3. Incubate for Desired Time Treat_Cells->Incubate_Treatment Lyse_Cells 4. Lyse Cells to Extract Proteins Incubate_Treatment->Lyse_Cells Quantify_Protein 5. Quantify Protein Concentration Lyse_Cells->Quantify_Protein SDS_PAGE 6. Separate Proteins by SDS-PAGE Quantify_Protein->SDS_PAGE Transfer 7. Transfer to Membrane SDS_PAGE->Transfer Block 8. Block Non-specific Binding Transfer->Block Primary_Ab 9. Incubate with Primary (Phospho-specific) Antibody Block->Primary_Ab Secondary_Ab 10. Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detect 11. Detect Signal Secondary_Ab->Detect

Caption: Workflow for a Cellular Phosphorylation Assay using Western Blot.

Detailed Protocol: Cellular Phosphorylation Assay (Western Blot)

  • Cell Culture and Treatment:

    • Seed the appropriate cell line in multi-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the thiazole compound for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase substrate.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein or a housekeeping protein (e.g., GAPDH or β-actin).

IV. Data Analysis: Determining the IC50 Value

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[6][8] It is a key parameter for comparing the potency of different compounds.

Procedure for IC50 Determination:

  • Generate a Dose-Response Curve: Plot the percentage of kinase activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.

  • Non-linear Regression: Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism).[24][25]

  • Calculate the IC50: The software will calculate the IC50 value from the fitted curve.

V. Troubleshooting and Best Practices

Ensuring the reliability and reproducibility of kinase assay data is paramount.[11] Here are some common challenges and solutions:

Problem Potential Cause Solution
High Variability Between Replicates Inconsistent pipetting, reagent instability, plate edge effects.Use calibrated pipettes, ensure reagents are properly mixed and stored, and avoid using the outer wells of the plate.
False Positives/Negatives Compound interference with the assay signal (e.g., fluorescence quenching or enhancement).[11]Run control experiments with the compound in the absence of the kinase to check for interference. Consider using an orthogonal assay with a different detection method.
Poor Compound Solubility The thiazole compound may not be fully dissolved in the assay buffer.Check the solubility of the compound in the final assay buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on kinase activity.[11][20]
No or Low Kinase Activity Inactive enzyme, incorrect buffer conditions, substrate or ATP degradation.Verify the activity of the kinase with a known activator or control substrate. Optimize buffer components (pH, salt concentration, cofactors). Use fresh, high-quality ATP and substrate.

Table 3: Common Kinase Assay Troubleshooting Guide.

Conclusion

The protocols and guidelines presented in this application note provide a comprehensive framework for the in vitro and cellular evaluation of thiazole compounds as kinase inhibitors. By carefully selecting the appropriate assay, meticulously executing the experimental protocols, and thoughtfully analyzing the data, researchers can confidently and accurately characterize the inhibitory potential of their compounds. This systematic approach is essential for advancing the discovery and development of novel thiazole-based kinase inhibitors for the treatment of cancer and other diseases.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. (2024). [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. (2024). [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. (2024). [Link]

  • ADP Glo Protocol. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. Celtarys Research. (2025). [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. BellBrook Labs. (2018). [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Reaction Biology. (2022). [Link]

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech. BMG LABTECH. [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. BMG LABTECH. [Link]

  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC. National Center for Biotechnology Information. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI. MDPI. (2021). [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. Reaction Biology. (2024). [Link]

  • Kinase Activity Assay | Creative Diagnostics. Creative Diagnostics. [Link]

  • Thiazole Ring—A Biologically Active Scaffold - MDPI. MDPI. (2021). [Link]

  • Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing - AACR Journals. American Association for Cancer Research. (2018). [Link]

  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery - Reaction Biology. Reaction Biology. (2024). [Link]

  • Cell-based test for kinase inhibitors - INiTS. INiTS. (2020). [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed. National Center for Biotechnology Information. (2016). [Link]

  • Determination of IC50 values for p110 with the PI3-kinase inhibitors... - ResearchGate. ResearchGate. [Link]

  • WO2009080694A1 - Thiazole derivatives used as pi 3 kinase inhibitors - Google Patents.
  • Full article: Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study - Taylor & Francis Online. Taylor & Francis Online. (2023). [Link]

  • Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - TÜBİTAK Academic Journals. TÜBİTAK Academic Journals. (2025). [Link]

Sources

Method

High-Efficiency Suzuki-Miyaura Coupling of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine

Executive Summary This technical guide outlines the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine . This scaffold is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the optimized protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine . This scaffold is a critical intermediate in the synthesis of kinase inhibitors and antimicrobial agents. The simultaneous presence of a free primary amine (C2-position), an electron-withdrawing nitroaryl group (C4-position), and a reactive bromide (C5-position) presents a unique set of chemoselective challenges.

While standard coupling conditions often fail due to catalyst poisoning by the free amine or poor solubility induced by the nitro group, this guide provides two field-proven methodologies: a Direct Coupling Protocol (for efficiency) and a Protection-Deprotection Protocol (for difficult boronic acids).

Mechanistic & Strategic Considerations

The Substrate Challenge

The substrate, 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine, possesses three distinct electronic features that dictate reaction success:

  • C5-Bromide (Electrophile): The oxidative addition site. The adjacent sulfur atom and the electron-withdrawing 3-nitrophenyl group at C4 make this position highly electrophilic, facilitating the initial step of the catalytic cycle [1].

  • C2-Amine (Nucleophile/Ligand): The free

    
     group is a competent ligand for Palladium(II). It can displace phosphine ligands, forming stable, inactive Pd-amine complexes (catalyst poisoning), leading to stalled conversion [2].
    
  • 3-Nitrophenyl Group: This moiety significantly reduces solubility in non-polar solvents (e.g., toluene/hexanes) and increases the acidity of the amine protons, potentially interfering with base-mediated transmetallation.

Catalyst & Ligand Selection[1]
  • Standard:

    
     is the baseline catalyst but is susceptible to oxidative degradation and amine poisoning.
    
  • Optimized:

    
     with bulky, electron-rich ligands like XPhos  or SPhos . These biaryl phosphine ligands create a steric shield around the Pd center, preventing the substrate's amine from coordinating while accelerating the oxidative addition into the electron-poor heteroaryl bromide [3].
    

Visualizing the Challenge

The following diagram illustrates the competing pathways: the productive catalytic cycle versus the catalyst deactivation pathway caused by the free amine.

SuzukiMechanism Start Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Regeneration Poison Catalyst Poisoning (Pd-Amine Complex) Poison->Start Reversible (Slow) Substrate Substrate: 5-Br-4-(3-NO2-Ph)-Thiazol-2-amine Substrate->Poison Amine Coordination (Off-Cycle)

Figure 1: The catalytic cycle of Suzuki coupling showing the competitive "off-cycle" catalyst poisoning pathway (red) caused by the free amine of the thiazole substrate.

Experimental Protocols

Method A: Direct Coupling (High Throughput)

Recommended for electron-rich or sterically unhindered boronic acids.

Reagents:

  • Substrate: 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2–1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%) OR 
    
    
    
    (for difficult substrates)
  • Base:

    
     (2.0 M aq, 3.0 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane : Water (4:1 v/v) or DMF (if solubility is poor)

Step-by-Step Protocol:

  • Setup: To a microwave vial or Schlenk flask equipped with a magnetic stir bar, add the thiazole substrate (1.0 mmol, 300 mg) and the arylboronic acid (1.2 mmol).

  • Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M aqueous

    
     (1.5 mL).
    
  • Catalyst Addition: Under a positive pressure of inert gas, quickly add

    
     (58 mg, 0.05 mmol). Note: The catalyst should be yellow. If brown/black, use a fresh batch.
    
  • Reaction:

    • Thermal: Heat to 90°C for 12–16 hours.

    • Microwave: Heat to 110°C for 30–60 minutes.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
    
Method B: Acetyl-Protected Route (High Reliability)

Recommended if Method A yields <30% or if the boronic acid is expensive.

Rationale: Protecting the amine as an acetamide (


) eliminates catalyst poisoning and improves solubility in organic solvents.

Workflow Diagram:

ProtectionRoute Step1 1. Protection (Ac2O, Pyridine) Step2 2. Suzuki Coupling (Pd(dppf)Cl2, K2CO3) Step1->Step2 Intermediate (-NHAc) Step3 3. Deprotection (HCl/EtOH or NaOH) Step2->Step3 Output Final Product (5-Aryl-thiazol-2-amine) Step3->Output Input Starting Material (Free Amine) Input->Step1

Figure 2: Three-step workflow for the protected route, ensuring catalyst longevity and higher yields.

Step-by-Step Protocol:

  • Protection: Suspend substrate in DCM/Pyridine (1:1). Add Acetic Anhydride (1.2 equiv). Stir at RT for 2h. Precipitate with water, filter, and dry.[2]

  • Coupling: Use the Method A conditions, but change solvent to Toluene/Ethanol/Water (4:1:1) to exploit the improved solubility of the acetamide.

  • Deprotection: Reflux the coupled product in Ethanol/6N HCl (1:1) for 2 hours. Neutralize and extract.[3][4]

Optimization & Troubleshooting Guide

ObservationProbable CauseCorrective Action
Black precipitate ("Pd Black") forms immediately Catalyst decomposition; unstable Pd species.Switch to Pd(dppf)Cl2 or Pd(dtbpf)Cl2 (highly robust). Ensure thorough degassing.
Starting material remains unreacted Catalyst poisoning by amine or poor oxidative addition.Increase catalyst loading to 10 mol%. Switch to Method B (Protection). Use XPhos ligand.
Low conversion (<50%) Poor solubility of the nitro-thiazole.Switch solvent to DMF/Water or DMA/Water . Increase temp to 110°C.
Protodebromination (H-substituted byproduct) Reductive elimination of hydride.Use anhydrous conditions with Cs2CO3 in Dioxane.[1] Avoid alcohols.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Retrieved from

  • Avanthay, M., et al. (2020).[5] Amine-Catalysed Suzuki–Miyaura-Type Coupling? The Identification and Isolation of the Palladium Culprits. ChemRxiv. Retrieved from

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from

  • Vu, A.T., et al. (2022).[6] Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction. Journal of Science, HNUE.[6] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12264462, 5-Bromo-4-phenyl-1,3-thiazol-2-amine. Retrieved from [7]

Sources

Application

Developing thiazole-based compounds for anti-inflammatory activity

Application Note: AN-TZ-042 Title: Strategic Development of Thiazole-Based Anti-Inflammatory Agents: From Rational SAR to Validated Screening Protocols Abstract The thiazole ring is a privileged scaffold in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TZ-042 Title: Strategic Development of Thiazole-Based Anti-Inflammatory Agents: From Rational SAR to Validated Screening Protocols

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, central to approved NSAIDs like Meloxicam and kinase inhibitors like Dasatinib. Its planar, aromatic structure offers distinct vectors for


-

stacking and hydrogen bonding within the cyclooxygenase (COX) active sites. This application note provides a comprehensive blueprint for designing, synthesizing, and validating thiazole derivatives. It moves beyond standard reviews by offering optimized Hantzsch synthesis protocols and detailed cellular screening workflows using the RAW 264.7 inflammation model.

Rational Design & Structure-Activity Relationship (SAR)

The "Why" Behind the Scaffold: The thiazole ring (1,3-thiazole) serves as a bioisostere for pyridine or benzene but with unique electronic properties. The sulfur atom increases lipophilicity (enhancing membrane permeability), while the nitrogen serves as a hydrogen bond acceptor.

Target-Based Design Strategy: To maximize anti-inflammatory potency, specifically against COX-2 and 5-LOX, modifications must target the hydrophobic channel and the Arg120/Tyr355 "constriction site" of the enzyme.

  • Position C2 (The Anchor): Functionalization with amines, hydrazones, or amides provides Hydrogen Bond Donors (HBD). This is critical for interacting with Ser530 and Tyr355 in the COX-2 active site.

  • Position C4 (The Pharmacophore): A bulky lipophilic group (e.g., phenyl, substituted phenyl) is required here to occupy the hydrophobic pocket. Electron-withdrawing groups (

    
    , 
    
    
    
    ) on this phenyl ring often enhance potency by altering the pKa of the system.
  • Position C5 (The Modulator): Substitutions here fine-tune the steric fit. Small alkyl groups (methyl/ethyl) can improve selectivity for COX-2 over COX-1 by exploiting the slightly larger active site volume of COX-2.

Visualizing the SAR Strategy

ThiazoleSAR Core Thiazole Core (C3H3NS) C2 Position C2 (Anchor) Core->C2 C4 Position C4 (Pharmacophore) Core->C4 C5 Position C5 (Modulator) Core->C5 Mech_C2 H-Bonding with Ser530 / Tyr355 C2->Mech_C2 Mech_C4 Occupies Hydrophobic Pocket (Val349) C4->Mech_C4 Mech_C5 COX-2 Selectivity (Steric Fit) C5->Mech_C5

Figure 1: Strategic functionalization of the thiazole ring for COX-2 inhibition.

Synthetic Protocol: Optimized Hantzsch Thiazole Synthesis

Principle: The Hantzsch synthesis is the most robust method for generating 2,4-disubstituted thiazoles. It involves the condensation of an


-haloketone with a thioamide (or thiourea).

Reagents:

  • A:

    
    -Bromoacetophenone derivatives (1.0 equiv)
    
  • B: Thiourea or substituted Thiobenzamide (1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: None required (autocatalytic) or trace

    
    .
    

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 mmol of the specific

    
    -bromoacetophenone in 5 mL of absolute ethanol in a round-bottom flask.
    
  • Addition: Add 1.1 mmol of the thiourea/thioamide component.

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring.
    
    • Checkpoint: Monitor via TLC (System: Hexane:Ethyl Acetate 3:1). The starting material spot should disappear within 2–4 hours.

  • Precipitation: Once complete, cool the reaction mixture to room temperature. Often, the hydrobromide salt of the thiazole will precipitate directly.

  • Work-up (Critical Step):

    • Filter the solid.

    • Suspend the solid in water and neutralize with 10%

      
       or 
      
      
      
      solution to liberate the free base.
    • Extract with Ethyl Acetate (

      
      ).
      
    • Dry organic layer over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography.

Biological Validation: The RAW 264.7 Inflammation Model

Why this model? RAW 264.7 cells are a murine macrophage line that mimics the systemic inflammatory response. Upon stimulation with Lipopolysaccharide (LPS), they overexpress iNOS (inducible Nitric Oxide Synthase) and COX-2. This provides a dual-readout system:

  • Nitric Oxide (NO): Measured in the supernatant (rapid, cheap).

  • Protein Expression: Measured in the lysate (mechanistic confirmation).

Assay Workflow Diagram

AssayWorkflow Seed 1. Seed RAW 264.7 Cells (5x10^5 cells/well) Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Treat 2. Pre-treatment (Thiazole Compound) Incubate1->Treat Stim 3. Stimulation (LPS 1 µg/mL) Treat->Stim Incubate2 Incubate 18-24h Stim->Incubate2 Split Incubate2->Split Griess 4. Supernatant Analysis (Griess Assay for NO) Split->Griess Media WB 5. Lysate Analysis (Western Blot: COX-2/iNOS) Split->WB Cells

Figure 2: Workflow for evaluating anti-inflammatory activity in macrophages.

Protocol A: Griess Assay for Nitric Oxide (NO)

This assay quantifies nitrite (


), the stable oxidation product of NO.
  • Seeding: Plate RAW 264.7 cells at

    
     cells/mL in 96-well plates. Incubate overnight.
    
  • Treatment: Replace media with fresh DMEM containing the test compound (0.1 – 50

    
    ). Incubate for 1 hour.
    
    • Control: DMSO vehicle (Negative), Indomethacin (Positive).

  • Stimulation: Add LPS (Final concentration: 1

    
    ). Incubate for 24 hours.
    
  • Reaction:

    • Transfer 100

      
       of culture supernatant to a new plate.
      
    • Add 100

      
       of Griess Reagent  (1:1 mix of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
      
  • Measurement: Incubate 10 mins at Room Temp (protect from light). Read Absorbance at 540 nm .[1]

  • Calculation: Determine concentration using a Sodium Nitrite (

    
    ) standard curve.
    
Protocol B: COX Inhibition (Enzymatic)

To confirm direct target engagement versus general pathway suppression.

Use a commercial COX Fluorescent Inhibitor Screening Kit (e.g., Cayman Chemical or Sigma).

ComponentRole
Arachidonic Acid Substrate.[2] Initiates the reaction.[3]
Heme Cofactor required for COX peroxidase activity.
ADHP/Resorufin Fluorogenic probe. Oxidized by PGG2 to produce fluorescence.
SC-560 Selective COX-1 Inhibitor (Control).
DuP-697 Selective COX-2 Inhibitor (Control).

Interpretation:

  • Selectivity Index (SI): Calculated as

    
    .
    
  • Goal: High SI (>10) indicates reduced gastrointestinal side effect potential.

Data Reporting & Analysis

When reporting results, avoid generic statements. Use the following table structure to present comparative data clearly.

Table 1: Anti-inflammatory Profile of Thiazole Derivatives

Compound IDR1 (C2)R2 (C4)NO Inhibition (

)
COX-2 (

)
COX-1 (

)
Selectivity Index
TZ-01





1.2
TZ-02





122.6
Ref (Celecoxib) ------


>1000

Note:


 values should be calculated from non-linear regression (Sigmoidal dose-response) using software like GraphPad Prism.

References

  • Abdel-Maksoud, M. S., et al. (2019). Design, synthesis and anti-inflammatory activity of new 1,3,4-thiadiazole derivatives. Molecules. Link

  • Cayman Chemical. (2023). COX-1 (human) Inhibitor Screening Assay Kit Booklet. Cayman Chemical Protocols. Link

  • Gierse, J. K., et al. (1995). Expression and characterization of human cyclooxygenase-2 in baculovirus-infected insect cells. Biochemical Journal. Link

  • Sigma-Aldrich. (2024). Nitric Oxide (NO) Assay Protocol (Griess Reagent). Technical Bulletins. Link

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling Reactions with 5-Bromo-Thiazoles

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromo-thiazole substrates. This guide is designed for researchers, chemists, and drug development professionals who are look...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 5-bromo-thiazole substrates. This guide is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this powerful C-C bond-forming reaction. Thiazole moieties are prevalent in pharmacologically active agents, making their functionalization a critical step in medicinal chemistry.[1][2] However, the unique electronic properties and potential for catalyst inhibition by the thiazole ring's heteroatoms can present distinct challenges.[3]

This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming common hurdles. We will explore the causality behind experimental choices, offering a systematic approach to achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with a 5-bromo-thiazole is giving very low to no yield. What is the most common culprit?

A common issue is the deactivation of the palladium catalyst. The nitrogen and sulfur atoms in the thiazole ring can coordinate to the palladium center, inhibiting its catalytic activity. Additionally, standard factors like inefficient catalyst activation, presence of oxygen, or suboptimal choice of base, ligand, or solvent are frequent causes.[4]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

Boronic acid homocoupling is most often caused by the presence of oxygen in the reaction mixture, which facilitates the oxidative coupling of two boronic acid molecules.[4] Rigorous degassing of your solvent and reaction setup is the most effective solution. Using a direct Pd(0) source, like Pd(PPh₃)₄, can also mitigate this issue, as it avoids the in situ reduction of a Pd(II) precatalyst which can sometimes promote this side reaction.[4]

Q3: What is protodeboronation and how can I minimize it?

Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, effectively destroying your nucleophile. This is particularly problematic with electron-rich or heteroaryl boronic acids.[5] To minimize it, consider using more stable boronic esters (e.g., pinacol esters) or screening different bases, as the rate of protodeboronation is highly dependent on the base and solvent system.[6]

Q4: I see my starting 5-bromo-thiazole being consumed, but my main product is the debrominated thiazole. What is happening?

This side reaction is known as hydrodebromination or dehalogenation.[6] It occurs when the organopalladium intermediate formed after oxidative addition reacts with a hydride source in the mixture before it can undergo transmetalation. Potential hydride sources can include the solvent (e.g., alcohols), the base (e.g., amines), or impurities. Switching to a non-protic solvent and using a high-purity inorganic base can help prevent this.

In-Depth Troubleshooting and Optimization Guide

This section provides a systematic, problem-oriented approach to refining your reaction conditions.

Problem 1: Low or No Conversion of Starting Material

A stalled reaction points to a fundamental issue with the catalytic cycle. Let's diagnose the potential points of failure.

The heart of the reaction is the palladium catalyst. Its failure to initiate or maintain activity is a primary suspect. The active catalyst is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must first be reduced to Pd(0). An inefficient reduction means the catalytic cycle never begins. Furthermore, the Pd(0) species is susceptible to oxidation by atmospheric oxygen, rendering it inactive.[4]

  • Ensure an Inert Atmosphere: Oxygen is detrimental. It oxidizes both the active Pd(0) catalyst and phosphine ligands.[4]

    • Protocol for Degassing: Use a "freeze-pump-thaw" method for maximum oxygen removal. For a simpler but effective method, sparge the solvent and the reaction headspace with a stream of inert gas (argon or nitrogen) for 15-30 minutes before heating.[4]

  • Select the Right Catalyst and Ligand: For heteroaromatic substrates like 5-bromo-thiazoles, the choice of ligand is critical to stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.

    • Expertise & Experience: Electron-rich, bulky phosphine ligands are often required to promote the oxidative addition of electron-rich heteroaryl halides.[7] Buchwald-type biarylphosphine ligands or ferrocene-based ligands like dppf are excellent starting points.[3][8]

    • Screening Data: The following table provides a starting point for catalyst selection based on literature precedence for similar heteroaryl couplings.

Catalyst SystemLigandTypical Loading (mol%)Notes
Pd(dppf)Cl₂dppf2 - 5%A robust, reliable choice for many heteroaryl couplings. Often gives high yields.[5]
Pd₂(dba)₃XPhos or SPhos1 - 4%Buchwald ligands excel with challenging or sterically hindered substrates.[9]
Pd(PPh₃)₄PPh₃3 - 5%A classic Pd(0) source. Can be effective but may be less active than modern systems.[5]
NiCl₂(PCy₃)₂PCy₃5 - 10%Nickel-based systems can be a cost-effective alternative for some bromo-heterocycles.[2]
  • Optimize the Base and Solvent System: The base is not merely a spectator; it is essential for activating the boronic acid in the transmetalation step.[10][11] Its strength, solubility, and interaction with the solvent can dramatically alter the reaction outcome.

    • Causality: Stronger bases can accelerate the reaction but may also promote side reactions like ester hydrolysis or protodeboronation. The choice is a balance. Inorganic bases are generally preferred.[11]

    • Recommended Systems:

      • K₂CO₃ or Cs₂CO₃ in a solvent mixture like 1,4-Dioxane/Water or DME/Water is a very common and effective starting point.[3][5]

      • K₃PO₄ in solvents like Toluene or Dioxane is a stronger base system that can be effective when others fail, especially for less reactive substrates.[3][9]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition trans_complex R¹-Pd(II)(R²)L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) r1x R¹-X (5-Bromo-Thiazole) r2by2 R²-B(OR)₂ (Boronic Acid/Ester) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Problem 2: Significant Side Product Formation

Even when the reaction proceeds, impurities can make purification difficult and lower the yield of the desired product.

Side reactions compete with the productive catalytic cycle. Understanding their origins is key to suppression.

  • Minimizing Homocoupling: As discussed, this is primarily an oxygen problem. Ensure your inert gas technique is flawless.

  • Preventing Dehalogenation:

    • Protocol for Solvent Screening: If dehalogenation is observed, switch to a rigorously dried, aprotic solvent like Dioxane, Toluene, or DMF. Avoid alcoholic solvents. Ensure your base is not a hydride source.

    • Expertise: Sometimes, the choice of phosphine ligand can influence the rate of reductive elimination versus side reactions. Screening a more electron-rich or bulkier ligand may favor the desired pathway.

  • Suppressing Protodeboronation:

    • Protocol for Boronic Acid/Ester Use: Convert your boronic acid to its neopentyl glycol or pinacol ester, which are significantly more stable.[6] They can be used directly in the coupling reaction.

    • Base Selection: If protodeboronation persists, screen milder bases. Sometimes switching from K₃PO₄ to K₂CO₃, or even using fluoride bases like KF (which can be slower), can solve the problem.[10][12]

Troubleshooting_Workflow start Low Yield or Failed Reaction check_conversion Starting Material Consumed? start->check_conversion no_conversion Issue: No Conversion check_conversion->no_conversion No conversion Issue: Side Products check_conversion->conversion Yes check_catalyst 1. Check Catalyst Activity - Use fresh catalyst/ligands - Switch to a robust precatalyst no_conversion->check_catalyst check_inert 2. Improve Inert Atmosphere - Rigorous degassing (F-P-T) - Check for leaks check_catalyst->check_inert check_conditions 3. Re-screen Conditions - Stronger Base (K₃PO₄)? - Higher Temperature? check_inert->check_conditions identify_side_product Identify Main Impurity (LCMS/NMR) conversion->identify_side_product homocoupling Homocoupling? identify_side_product->homocoupling dehalogenation Dehalogenation? identify_side_product->dehalogenation protodeboronation Protodeboronation? identify_side_product->protodeboronation solve_homocoupling Improve Degassing homocoupling->solve_homocoupling Yes solve_dehalogenation Use Anhydrous, Aprotic Solvent dehalogenation->solve_dehalogenation Yes solve_protodeboronation Use Boronic Ester (e.g., Pinacol) protodeboronation->solve_protodeboronation Yes

Caption: A logical workflow for troubleshooting Suzuki coupling reactions.

General Experimental Protocol

This protocol is a robust starting point for the Suzuki coupling of a generic 5-bromo-thiazole with an arylboronic acid.

Materials:

  • 5-bromo-thiazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or ester (1.2 – 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture, 5 mL)

  • Schlenk flask or microwave vial, magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Setup: To a dry Schlenk flask containing a stir bar, add the 5-bromo-thiazole (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.03 mmol), and base (2.0 mmol).

  • Inerting: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Solvent Addition: Add the degassed solvent mixture (e.g., 4 mL Dioxane, 1 mL Water) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate, 20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).[3]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]

References
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

  • Malapit, C. A., et al. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Semantic Scholar. [Link]

  • Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]

  • Jones, C. D., et al. (n.d.). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Rickhaus, M. (2014). Answer to "How can I solve my problem with Suzuki coupling?". ResearchGate. [Link]

  • DasBoots. (2021). Comment on "Diagnosing issues with a failed Suzuki coupling?". Reddit. [Link]

  • ResearchGate. (n.d.). Table 1. Screening of palladium catalysts for the Suzuki coupling of.... ResearchGate. [Link]

  • Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link]

  • ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction condition optimization for Suzuki coupling of thiazole coumarin derivative.... ResearchGate. [Link]

  • Reddit. (2026). Struggling on suzuki couplings. r/Chempros. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Optimization

Technical Support Center: Improving Yield in the Synthesis of 2-Aminothiazole Derivatives

Prepared by: Your Senior Application Scientist Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during synthesis and to provide actionable solutions for improving reaction yields and product purity. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[1][2][3] The Hantzsch thiazole synthesis, first described in 1887, remains the most prevalent method for creating this core structure due to its simplicity and versatility.[4][5][6] It typically involves the condensation of an α-haloketone with a thiourea derivative.[4][7]

However, despite its widespread use, the synthesis is often plagued by issues such as low yields, the formation of side products, and difficult purification.[8][9] This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when synthesizing 2-aminothiazole derivatives?

A1: Researchers frequently face several key challenges:

  • Low Reaction Yields: This is the most common issue, often stemming from suboptimal reaction conditions, poor quality of starting materials, or incorrect stoichiometry.[8][10]

  • Difficult Product Isolation and Purification: The desired product may be highly soluble in the reaction solvent, or it may be part of a complex mixture of products, making isolation challenging.[8][9] Removing the catalyst can also be problematic.[8]

  • Formation of Side Products: A significant challenge is the formation of isomeric impurities, such as 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[10] The presence of other reactive functional groups on the starting materials can also lead to unwanted side reactions.[8]

  • Harsh Reaction Conditions: Many traditional protocols require prolonged reaction times at high temperatures, which can lead to degradation of starting materials or products.[5][9]

Q2: How can I improve the overall yield of my Hantzsch thiazole synthesis?

A2: Improving yield requires a systematic approach to optimizing reaction parameters. Key factors to consider are solvent choice, reaction temperature, and the use of a catalyst.[8][10] Modern techniques such as microwave-assisted synthesis or the use of ultrasonic irradiation have been shown to dramatically improve yields and shorten reaction times.[10][11] Ensuring the high purity of your starting materials, particularly the α-haloketone and thiourea, is also critical.[8]

Q3: Are there "greener," more environmentally friendly methods for this synthesis?

A3: Yes, significant progress has been made in developing eco-friendly protocols. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.[12] Key strategies include:

  • Using Water as a Solvent: Water is an excellent green solvent for certain variations of the Hantzsch synthesis.[8][12]

  • Reusable Catalysts: Employing solid-supported catalysts, such as silica-supported tungstosilicic acid, allows for easy recovery by simple filtration and reuse in subsequent reactions.[11]

  • Solvent-Free Conditions: Grinding methods that proceed without any solvent offer a very green alternative.[8]

  • Alternative Energy Sources: Microwave-assisted synthesis is highly energy-efficient, often leading to cleaner reactions with higher yields in a fraction of the time required for conventional heating.[8][10][12]

Q4: What is the primary mechanism of the Hantzsch synthesis and what are the key intermediates?

A4: The Hantzsch synthesis proceeds through a cyclocondensation mechanism. The reaction is initiated by a nucleophilic attack from the sulfur atom of the thiourea onto the carbonyl carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to form the final 2-aminothiazole ring. Understanding this pathway is crucial for troubleshooting, as side reactions can occur at various stages.

Visualizing the Hantzsch Synthesis Mechanism

Hantzsch_Mechanism Start α-Haloketone + Thiourea Intermediate1 Nucleophilic Attack (S on C=O) Start->Intermediate1 Step 1 Intermediate2 Cyclization Intermediate Intermediate1->Intermediate2 Step 2 (Intramolecular Cyclization) Intermediate3 Hydroxythiazoline Intermediate Intermediate2->Intermediate3 Proton Transfer Product 2-Aminothiazole Product Intermediate3->Product Step 3 (Dehydration) Troubleshooting_Workflow start Start: Low Synthesis Yield check_reagents Are starting materials pure? start->check_reagents purify_reagents Purify/recrystallize starting materials. check_reagents->purify_reagents No check_conditions Is the solvent optimal? check_reagents->check_conditions Yes purify_reagents->check_conditions screen_solvents Screen different solvents (e.g., EtOH, MeOH, H₂O). check_conditions->screen_solvents No check_temp Is the temperature optimal? check_conditions->check_temp Yes screen_solvents->check_temp optimize_temp Optimize temperature or use microwave heating. check_temp->optimize_temp No check_catalyst Is a catalyst needed? check_temp->check_catalyst Yes optimize_temp->check_catalyst add_catalyst Introduce an acid, base, or reusable catalyst. check_catalyst->add_catalyst Yes success Yield Improved check_catalyst->success No, catalyst already optimal add_catalyst->success

Sources

Troubleshooting

Technical Support Center: Purification of Crude 2-Aminothiazole Products

Welcome to the technical support center for the purification of crude 2-aminothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity 2-am...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 2-aminothiazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity 2-aminothiazole for their downstream applications. As a foundational building block in medicinal chemistry, the purity of 2-aminothiazole is paramount for the synthesis of numerous active pharmaceutical ingredients, including sulfathiazole and various other therapeutic agents.[1][2][3]

This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to address the common challenges encountered during the purification of this critical heterocyclic amine.

Troubleshooting Guide: Common Issues in 2-Aminothiazole Purification

Crude 2-aminothiazole, often synthesized via the Hantzsch thiazole synthesis from a reactive α-haloketone and thiourea, can contain a variety of impurities that may interfere with subsequent reactions or compromise the integrity of the final product.[4][5] The following table addresses specific issues you might encounter during your purification workflow.

Problem Potential Cause(s) Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate Solvent Choice: The chosen solvent may have either too high or too low solubility for 2-aminothiazole at different temperatures, leading to co-precipitation of impurities or poor recovery. - Presence of Insoluble Impurities: Mechanical impurities or polymeric byproducts may be present. - Insufficient Cooling: The solution may not have been cooled sufficiently to allow for complete crystallization of the product.- Solvent Screening: Test a range of solvents. 2-aminothiazole is soluble in water, alcohols, and diethyl ether.[1][2] Recrystallization from benzene or ethanol has been reported to yield high-purity product.[1][6][7] - Hot Filtration: Perform a hot filtration of the dissolved crude product to remove any insoluble materials before allowing the solution to cool. - Optimize Cooling: Ensure the solution is cooled slowly to promote the formation of pure crystals and then chilled in an ice bath to maximize recovery.
Persistent Yellow or Brown Coloration - Oxidation Products: 2-aminothiazole can be susceptible to oxidation, leading to colored impurities. - Residual Starting Materials or Byproducts: Unreacted starting materials or colored byproducts from the synthesis can be carried through.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be cautious not to add too much, as this can also adsorb the desired product. - Acid-Base Extraction: Perform an acid-base extraction. Dissolve the crude product in a dilute acid, wash with an organic solvent to remove neutral impurities, and then basify the aqueous layer to precipitate the purified 2-aminothiazole.
Oily Product Instead of Crystals - Presence of Low-Melting Impurities: The presence of impurities can lower the melting point of the mixture, resulting in an oil. - Supersaturation: The solution may be supersaturated, preventing crystallization.- Trituration: Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. - Seeding: Introduce a small seed crystal of pure 2-aminothiazole to initiate crystallization. - Solvent Adjustment: Add a small amount of a co-solvent to adjust the polarity and encourage crystallization.
Low Yield After Purification - Product Loss During Transfers: Multiple transfer steps can lead to significant product loss. - Incomplete Precipitation/Crystallization: The product may still be partially dissolved in the mother liquor. - Decomposition: 2-aminothiazole can be unstable under certain conditions, such as high heat or extreme pH.[6][7]- Minimize Transfers: Plan your workflow to minimize the number of transfers between vessels. - Optimize Recovery from Mother Liquor: Concentrate the mother liquor and attempt a second crop of crystals. - Control Reaction and Purification Conditions: Avoid prolonged heating and exposure to strong acids or bases.[8][9]
Co-eluting Impurities in Column Chromatography - Inappropriate Stationary or Mobile Phase: The chosen chromatography conditions may not provide sufficient resolution between 2-aminothiazole and certain impurities.- Optimize Chromatography Method: Screen different solvent systems (e.g., ethyl acetate in hexanes) and stationary phases (e.g., silica gel).[10][11][12] HPLC methods using reverse-phase columns with acetonitrile/water mobile phases have also been developed.[13] - Derivative Formation: In some cases, derivatizing the 2-aminothiazole may alter its chromatographic behavior and allow for better separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude 2-aminothiazole?

A1: The impurities will largely depend on the synthetic route. For the common Hantzsch synthesis, you can expect unreacted thiourea, α-haloketone, and potential side-products from self-condensation of the α-haloketone or polymerization of chloroacetaldehyde if used as a starting material.[1]

Q2: What is the best solvent for recrystallizing 2-aminothiazole?

A2: The ideal solvent will depend on the specific impurities present. Ethanol and benzene have been successfully used to obtain high-purity 2-aminothiazole.[1][6][7] 2-aminothiazole is also soluble in water and diethyl ether.[1][2] It is recommended to perform small-scale solvent screening to determine the optimal solvent for your specific crude product.

Q3: Can I purify 2-aminothiazole by distillation?

A3: While distillation is a common purification technique, it is generally not recommended for 2-aminothiazole as the compound can decompose at its boiling point, leading to low yields.[6][7]

Q4: How does acid-base extraction work for purifying 2-aminothiazole?

A4: 2-aminothiazole is a basic compound due to its amino group. This allows for its separation from neutral or acidic impurities. The crude product is dissolved in an aqueous acidic solution (e.g., dilute HCl), which protonates the amino group, making it water-soluble. Neutral organic impurities can then be washed away with an immiscible organic solvent (e.g., diethyl ether). Subsequently, the aqueous layer is basified (e.g., with NaOH), which deprotonates the 2-aminothiazole, causing it to precipitate out of the solution as the free base.[1]

Q5: What are the safety precautions for handling 2-aminothiazole?

A5: 2-aminothiazole is harmful if swallowed and causes serious eye irritation.[14][15] It is important to handle it in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][14] Avoid creating dust.[14]

Q6: How should I store purified 2-aminothiazole?

A6: Purified 2-aminothiazole should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances such as strong oxidizing agents and strong acids.[8][14] Refrigerated temperatures are recommended for long-term storage.[8][9]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol outlines the general steps for purifying crude 2-aminothiazole by recrystallization.

Workflow for Recrystallization of 2-Aminothiazole

G cluster_0 Dissolution cluster_1 Decolorization (Optional) cluster_2 Crystallization cluster_3 Isolation & Drying dissolve Dissolve crude 2-aminothiazole in minimum amount of hot solvent (e.g., ethanol or benzene) charcoal Add activated charcoal and heat briefly dissolve->charcoal hot_filter_1 Hot filtration to remove charcoal charcoal->hot_filter_1 cool Slowly cool the filtrate to room temperature hot_filter_1->cool ice_bath Chill in an ice bath to maximize crystal formation cool->ice_bath filter Collect crystals by vacuum filtration ice_bath->filter wash Wash crystals with a small amount of cold solvent filter->wash dry Dry the purified crystals under vacuum wash->dry

Caption: A typical workflow for the purification of 2-aminothiazole via recrystallization.

Step-by-Step Methodology:

  • Dissolution: In a fume hood, place the crude 2-aminothiazole in an Erlenmeyer flask. Add a suitable solvent (e.g., ethanol) portion-wise while heating the mixture on a hot plate with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approximately 1-2% by weight of the crude product). Swirl the flask and gently heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal and any other solid impurities.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction

This protocol is effective for removing neutral and acidic impurities.

Workflow for Acid-Base Extraction of 2-Aminothiazole

G start Crude 2-Aminothiazole dissolve_acid Dissolve in dilute aqueous acid (e.g., 1M HCl) start->dissolve_acid wash_organic Wash with an organic solvent (e.g., diethyl ether) dissolve_acid->wash_organic separate_layers_1 Separate layers wash_organic->separate_layers_1 aqueous_layer_1 Aqueous Layer (contains protonated 2-aminothiazole) separate_layers_1->aqueous_layer_1 organic_layer_1 Organic Layer (contains neutral/acidic impurities) -> Discard separate_layers_1->organic_layer_1 basify Basify aqueous layer with concentrated NaOH until precipitate forms aqueous_layer_1->basify filter_precipitate Filter the precipitate basify->filter_precipitate wash_water Wash precipitate with cold water filter_precipitate->wash_water dry_product Dry the purified product wash_water->dry_product

Caption: A schematic of the acid-base extraction process for purifying 2-aminothiazole.

Step-by-Step Methodology:

  • Dissolution in Acid: Dissolve the crude 2-aminothiazole in a suitable amount of dilute hydrochloric acid (e.g., 1 M HCl) in a separatory funnel.

  • Organic Wash: Add an equal volume of an immiscible organic solvent, such as diethyl ether, to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Discard the upper organic layer, which contains the neutral and acidic impurities.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add a concentrated solution of sodium hydroxide (e.g., 30-40% NaOH) with stirring until the solution is strongly basic and a precipitate forms.[1]

  • Isolation: Collect the precipitated 2-aminothiazole by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum. The product can be further purified by recrystallization if necessary.

References

  • SAFETY DATA SHEET - ChemDmart. Available at: [Link]

  • 2-Aminothiazole | Solubility of Things. Available at: [Link]

  • US2489038A - Purification of 2-aminothiazole - Google Patents.
  • 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem. Available at: [Link]

  • 2-Aminothiazole - Wikipedia. Available at: [Link]

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  • Process of producing 2-aminothiazole - European Patent Office - EP 0482607 A1. Available at: [Link]

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  • THIAZOLES: II. PREPARATION OF ALKYL-2-NITRAMINOTHIAZOLES - Canadian Science Publishing. Available at: [Link]

  • Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. Available at: [Link]

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  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

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Optimization

Technical Support Center: Enhancing the Solubility of Thiazole-Based Compounds for Bioassays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of thiazole-based compounds in biological assays. The following sections are designed to offer not just solutions, but a clear understanding of the underlying principles to empower you in your experimental design.

Introduction: The Thiazole Solubility Challenge

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][2] However, their often planar and hydrophobic nature frequently leads to poor aqueous solubility. This presents a significant hurdle in early-stage drug discovery, as achieving a reliable and consistent concentration of the compound in a bioassay is critical for obtaining accurate and reproducible data. This guide will walk you through a systematic approach to tackling these solubility issues, from simple co-solvent systems to more advanced formulation strategies.

Troubleshooting Common Solubility Issues

Issue 1: My thiazole compound precipitates when I dilute my DMSO stock solution into the aqueous assay buffer.

Question: I've dissolved my thiazole derivative in 100% DMSO, but when I add it to my cell culture media or buffer, a precipitate forms immediately. Why is this happening, and how can I prevent it?

Answer: This phenomenon, known as "precipitation upon dilution," is a frequent challenge. While your compound may be soluble in a potent organic solvent like DMSO, the introduction of an aqueous environment can cause it to "crash out" of the solution.[3]

Causality & Solution Pathway:

The key is to maintain the compound's solubility as you transition from a high-concentration organic stock to a low-concentration aqueous working solution.

  • Optimize DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, typically below 0.5%, to minimize solvent-induced artifacts. However, be aware that reducing the DMSO concentration too drastically can worsen precipitation.

  • Employ Co-solvents: A combination of solvents can be more effective than a single one.[4][5] Consider preparing your stock solution in a mixture of DMSO and another water-miscible solvent like ethanol.[3]

  • Serial Dilution Strategy: Instead of a single, large dilution, perform serial dilutions. First, dilute the DMSO stock into an intermediate solution containing a higher percentage of the organic solvent before the final dilution into the aqueous buffer. This gradual change in solvent polarity can prevent abrupt precipitation.[3]

dot graph TD { A[High Concentration Stock in 100% DMSO] --> B{Dilution into Aqueous Buffer}; B --> C[Precipitation Occurs]; subgraph "Solution: Gradual Dilution" D[High Concentration Stock] --> E[Intermediate Dilution in Buffer + Co-solvent]; E --> F[Final Dilution in Aqueous Assay Buffer]; F --> G[Compound Remains Solubilized]; end style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style G fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF } caption: Workflow for preventing precipitation upon dilution.

Issue 2: The biological activity of my thiazole compound is inconsistent across different experiments.

Question: I'm observing significant variability in my bioassay results, even when I use the same stock solution. What could be the source of this inconsistency?

Answer: Inconsistent biological activity often points to underlying solubility and stability problems. If the compound is not fully dissolved or is degrading, the effective concentration will vary, leading to unreliable data.

Causality & Solution Pathway:

  • Compound Instability: Some thiazole derivatives can be unstable in DMSO, undergoing degradation over time that alters their biological activity.[3] It's crucial to prepare fresh stock solutions and avoid long-term storage in DMSO unless stability has been confirmed.

  • Micro-precipitation: Your compound might be forming microscopic precipitates that are not visible to the naked eye. This can lead to an overestimation of the actual concentration of the dissolved, active compound.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware, such as microplates and pipette tips, reducing the effective concentration in your assay. Using low-adhesion plastics or pre-treating plates can mitigate this.

FAQs: Advanced Solubilization Strategies

For compounds that remain problematic despite basic troubleshooting, more advanced formulation strategies are necessary.

Q1: What are co-solvents and how do I choose the right one?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of poorly soluble compounds.[4][6] Common co-solvents in pharmaceutical research include ethanol, propylene glycol, and polyethylene glycols (PEGs).[4]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for hydrophobic molecules.[7]

Co-SolventRecommended Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
DMSO 10-50 mM< 0.5%Can be toxic to some cell lines at higher concentrations.
Ethanol 10-30 mM< 1%Generally less toxic than DMSO but may have biological effects.
Propylene Glycol 10-20 mM< 1%A common vehicle for in vivo studies.
PEG 400 10-20 mM< 2%Can enhance the solubility of highly lipophilic compounds.

Data compiled from multiple sources.[4][6][8]

Q2: My compound is still not soluble enough with co-solvents, or they interfere with my assay. What's next?

A: When co-solvents are not a viable option, several advanced techniques can be employed.

1. pH Modification

Many thiazole derivatives contain ionizable groups, meaning their charge state, and thus solubility, can be altered by changing the pH of the solution.[9]

  • For Weakly Basic Compounds: Decreasing the pH (making the solution more acidic) will protonate the basic group, forming a more soluble salt.[10][11]

  • For Weakly Acidic Compounds: Increasing the pH (making the solution more alkaline) will deprotonate the acidic group, also forming a more soluble salt.[11][12]

Protocol for pH Modification:

  • Determine the pKa of your compound (experimentally or through in silico prediction).

  • Prepare a series of buffers with pH values spanning a range around the pKa.

  • Attempt to dissolve your compound in each buffer to determine the optimal pH for solubility.

  • Ensure the chosen pH is compatible with your biological assay.

2. Salt Formation

For ionizable compounds, creating a stable salt form is a well-established method to improve solubility and dissolution rates.[13][14] This involves reacting the active pharmaceutical ingredient (API) with an acidic or basic counterion.[13][15]

  • Advantages: Can significantly increase aqueous solubility and improve stability.[13][14]

  • Considerations: Not applicable to neutral compounds. The chosen counterion must be non-toxic and not interfere with the assay.[11]

3. Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate hydrophobic molecules, like many thiazole derivatives, forming an "inclusion complex" that has significantly improved aqueous solubility.[18][19]

Mechanism of Action: The hydrophobic thiazole compound is sequestered within the non-polar interior of the cyclodextrin "donut," while the hydrophilic exterior of the cyclodextrin interacts favorably with water.[16][18][]

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: Encapsulation of a thiazole compound by a cyclodextrin.

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Materials: Your thiazole compound, a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin), deionized water, magnetic stirrer, and a lyophilizer (optional).

  • Procedure:

    • Prepare an aqueous solution of the cyclodextrin.

    • Slowly add the thiazole compound to the stirring cyclodextrin solution. The molar ratio of drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this may require optimization.[3]

    • Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the equilibrium of complex formation.[3]

    • Filter the solution to remove any undissolved compound.

    • The resulting solution contains the water-soluble inclusion complex. For a solid product, the solution can be lyophilized (freeze-dried).[3]

4. Nanosuspensions

This technique involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area available for dissolution.[21][22]

  • Mechanism of Action: According to the Noyes-Whitney equation, the dissolution rate is directly proportional to the surface area of the solute. By creating nanoparticles, the surface area is dramatically increased, leading to faster dissolution.

  • Advantages: High drug loading is possible, and it's suitable for compounds that are poorly soluble in both aqueous and organic media.[8]

  • Methods: Nanosuspensions can be prepared by "top-down" methods like media milling and high-pressure homogenization, or "bottom-up" methods like precipitation.[21][23]

5. Lipid-Based Formulations

For highly lipophilic thiazole derivatives, lipid-based drug delivery systems (LBDDS) can be very effective.[24][25] These formulations use lipid excipients to dissolve the compound and can enhance oral bioavailability.[26][27]

  • Types of LBDDS: These include simple oil-based solutions, emulsions, and more advanced systems like self-emulsifying drug delivery systems (SEDDS).[25][28]

  • Mechanism: LBDDS maintain the drug in a solubilized state, bypassing the dissolution step that often limits absorption.[25]

6. Use of Surfactants

Surfactants, or surface-active agents, can increase the solubility of hydrophobic compounds by forming micelles.[29][30]

  • Mechanism: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where a poorly soluble drug can be encapsulated.[29][31]

  • Considerations: The choice of surfactant and its concentration are critical. High concentrations of some surfactants can be toxic to cells.[31] Non-ionic surfactants like Tween 80 and Poloxamer 188 are commonly used in biological assays.[32][33]

Summary and Decision-Making Flowchart

Choosing the right solubilization strategy depends on the physicochemical properties of your thiazole compound and the constraints of your bioassay.

dot graph TD { A[Start: Poorly Soluble Thiazole Compound] --> B{Is the compound ionizable?}; B -- Yes --> C[Attempt pH Modification / Salt Formation]; B -- No --> D[Attempt Solubilization with Co-solvents]; C --> E{Solubility and Assay Compatibility Achieved?}; D --> E; E -- Yes --> F[Proceed with Bioassay]; E -- No --> G{Consider Advanced Formulation Strategies}; G --> H[Cyclodextrin Inclusion Complexes]; G --> I[Nanosuspensions]; G --> J[Lipid-Based Formulations]; G --> K[Micellar Solubilization with Surfactants]; H --> F; I --> F; J --> F; K --> F; style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF; } caption: Decision-making flowchart for improving solubility.

By systematically applying these troubleshooting steps and formulation strategies, you can overcome the solubility challenges associated with thiazole-based compounds and obtain reliable, high-quality data in your bioassays.

References

  • Lipid-Based Drug Delivery Systems - PMC - NIH. (n.d.).
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  • Insights: Lipid-Based Formulations for Poorly Soluble Drugs | Aenova Group. (n.d.).
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  • Cyclodextrins: Improving Delivery of Hydrophobic Compounds - ALZET® Osmotic Pumps. (n.d.).
  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs - Hilaris Publisher. (2024, May 29).
  • Lipid-based formulations: A promising approach for poorly soluble drug delivery via the intestinal lymphatic system - Pharma Excipients. (2023, August 5).
  • Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - MDPI. (2023, April 27).
  • Oral lipid drug delivery system for poor water soluble drugs | PPTX - Slideshare. (n.d.).
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications - Pharma Excipients. (2024, October 23).
  • Solubilization techniques used for poorly water-soluble drugs - PubMed. (2024, November 15).
  • Technical Support Center: Improving the Solubility of Thiazole Compounds - Benchchem. (n.d.).
  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs - International Journal of Scientific Research & Technology. (2025, November 8).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.).
  • Insoluble Salt Technology for Drug Physicochemical Improvement. (n.d.).
  • Why salt formation of weak acid increases the drug solubility? - ResearchGate. (2023, February 8).
  • SOLUBILITY ENHANCEMENT OF POORLY WATER SOLUBLE DRUGS: A REVIEW. (2014, August 1).
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. (n.d.).
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  • Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates - PubMed. (2008, December 15).
  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. (n.d.).
  • Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates - ResearchGate. (2025, August 7).
  • Biopharmaceuitcs lab 7. (n.d.).
  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes - SciELO. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2024, 16(12):19-21 The Role of Surfactants in Solubilization of Poorly Soluble. (2024, December 19).
  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. - Benchchem. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK. (2024, March 15).
  • Solubilization techniques used for poorly water-soluble drugs. (n.d.).
  • Nanosuspensions for improved drug bioavailability and targeted dr - Walsh Medical Media. (n.d.).
  • Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. (2019, March 20).
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  • (PDF) Enhancing Solubility of poorly water soluble Drugs with Surfactants by Micellization. (2021, May 22).
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  • Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties - orientjchem.org. (n.d.).
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Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Structure-Activity Relationship (SAR) of Thiazole-Based Inhibitors

Executive Strategic Analysis The thiazole scaffold (1,3-thiazole) represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to modulate lipophilicity, metabolic stability, and specif...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Strategic Analysis

The thiazole scaffold (1,3-thiazole) represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to modulate lipophilicity, metabolic stability, and specific binding affinity in ways that bioisosteres like oxazole or imidazole often cannot. This guide objectively analyzes the Structure-Activity Relationship (SAR) of thiazole-based inhibitors, comparing their performance against structural alternatives and reference standards.[1]

Key Takeaway: Thiazole-based inhibitors frequently exhibit superior potency (lower IC50) compared to oxazole analogs due to the enhanced van der Waals contact surface of the sulfur atom and its capacity for specific non-covalent interactions (S···O, S···N), despite a higher molecular weight.

Comparative Analysis: Thiazole vs. Bioisosteres[2][3]

The Chalcogen Effect: Thiazole vs. Oxazole

In rational drug design, replacing an oxygen atom (oxazole) with a sulfur atom (thiazole) is a critical optimization strategy. While both are aromatic five-membered rings, their electronic and steric profiles differ significantly.

  • Lipophilicity: Thiazoles are more lipophilic (higher logP) than oxazoles, improving membrane permeability but potentially lowering aqueous solubility.

  • Binding Affinity: The sulfur atom has a larger van der Waals radius (1.80 Å vs. 1.52 Å for oxygen), often filling hydrophobic pockets in enzymes (e.g., Kinases, Proteases) more effectively.

  • Metabolic Stability: Thiazoles are generally more resistant to oxidative metabolism than furans and electron-rich pyrroles, though they can be susceptible to S-oxidation.

Performance Data Comparison

The following table summarizes experimental data comparing thiazole-based inhibitors against oxazole analogs and standard-of-care drugs across different therapeutic targets.

Table 1: Comparative Potency Data (Experimental IC50 Values)

Target ClassCompound ClassThiazole-Based Inhibitor (IC50)Alternative/Reference (IC50)Outcome / Insight
Viral Protease SARS-CoV-2 MproCompound MC12: 77.7 nM Oxazole Analog: >500 nMThiazole core provided >6x potency improvement due to S2 subsite filling [1].
Anticancer HCT-116 (Colon)Compound 8c: 3.16 µM Cisplatin: 5.18 µMThiazole derivative outperformed the standard chemotherapeutic agent in cytotoxicity [2].[2]
Metabolic Stearoyl-CoA DesaturaseCompound 3j: 1.0 nM Lead MF-152: >100 nMOptimization of the thiazole core led to a 100-fold potency increase [3].[3]
Kinase Tubulin PolymerizationCompound 5b: 0.48 µM Colchicine: 9.1 µMThiazole-naphthalene hybrid showed superior inhibition compared to the classic tubulin binder [4].[4]

Structure-Activity Relationship (SAR) Logic[1][7][8]

The SAR of the thiazole ring is governed by substitution vectors at the C2, C4, and C5 positions.

SAR Decision Matrix
  • Position C2: The most common site for introducing amine linkers (e.g., in aminothiazoles). This position is critical for hydrogen bonding with the "hinge region" of kinase ATP-binding sites.

  • Position C4: Substituents here often direct the molecule into the hydrophobic back-pocket of the enzyme. Bulky aromatic groups (Phenyl, Naphthalene) are favored.

  • Position C5: Often left unsubstituted or substituted with small halogens (F, Cl) to block metabolic oxidation without imposing steric clashes.

SAR Visualization

The following diagram illustrates the functional logic of thiazole modifications.

ThiazoleSAR Core Thiazole Scaffold (C3H3NS) C2 C2 Position (Nucleophilic) Core->C2 C4 C4 Position (Hydrophobic) Core->C4 C5 C5 Position (Electronic) Core->C5 Effect1 Hinge Binding (Kinase Affinity) C2->Effect1 + Amine/Amide Effect2 Selectivity Pocket (Steric Fit) C4->Effect2 + Aryl Group Effect3 Metabolic Block (Prevents Oxidation) C5->Effect3 + Halogen (F/Cl)

Figure 1: Strategic SAR modification vectors for the thiazole scaffold. C2 modifications primarily drive affinity, while C4/C5 modulate selectivity and stability.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols describe the synthesis of the thiazole core and the evaluation of its biological activity.

Synthesis Protocol: Hantzsch Thiazole Synthesis

This is the industry-standard method for generating thiazole libraries. It involves the condensation of


-haloketones with thioamides.

Reagents:

  • 
    -Haloketone (1.0 equiv)
    
  • Thioamide or Thiourea (1.0 equiv)

  • Solvent: Ethanol or DMF

  • Base: Triethylamine (Catalytic)[2]

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the specific thioamide in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol of the

    
    -haloketone (e.g., phenacyl bromide) dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3).

  • Precipitation: Cool the reaction mixture to room temperature. If a solid precipitates, filter directly. If not, pour the mixture into ice-cold water.

  • Neutralization: If using thiourea, the product may be a hydrobromide salt. Neutralize with 10% NaHCO3 solution to release the free base.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Bioassay Protocol: MTT Cytotoxicity Assay

Used to determine the IC50 of thiazole inhibitors against cancer cell lines (e.g., HCT-116, MCF-7).

Step-by-Step Workflow:

  • Seeding: Seed tumor cells (e.g., HCT-116) in 96-well plates at a density of

    
     cells/well in DMEM medium. Incubate for 24 hours at 37°C / 5% CO2.
    
  • Treatment: Dissolve thiazole test compounds in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO concentration < 0.5%).

  • Incubation: Incubate cells with compounds for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation: Plot % Cell Viability vs. Log[Concentration] to determine IC50 using non-linear regression analysis.

Mechanism of Action Visualization

The following diagram details the signaling pathway inhibition typical of thiazole-based kinase inhibitors (e.g., targeting EGFR or CDK).

Mechanism Inhibitor Thiazole Inhibitor ATP_Pocket ATP Binding Pocket Inhibitor->ATP_Pocket Competitive Binding Kinase Target Kinase (e.g., EGFR/CDK) ATP_Pocket->Kinase Blocks Activation Phos Phosphorylation Cascade Kinase->Phos Inhibits Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Loss of Survival Signal Prolif Cell Proliferation Phos->Prolif Downstream Signal

Figure 2: Mechanism of action for thiazole-based kinase inhibitors. Competitive binding at the ATP pocket halts phosphorylation, triggering apoptosis.

References

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. European Journal of Medicinal Chemistry, 2025.[5] Link

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 2019. Link

  • SAR and optimization of thiazole analogs as potent stearoyl-CoA desaturase inhibitors. Bioorganic & Medicinal Chemistry Letters, 2010. Link

  • Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. European Journal of Medicinal Chemistry, 2019. Link

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs. Molecules, 2022.[6] Link

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Comparative

Comparative Analysis of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine in the Landscape of Kinase Inhibitors

A Technical Guide for Researchers in Drug Discovery In the dynamic field of kinase inhibitor development, the 2-aminothiazole scaffold has emerged as a privileged structure, serving as the foundation for numerous clinica...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery

In the dynamic field of kinase inhibitor development, the 2-aminothiazole scaffold has emerged as a privileged structure, serving as the foundation for numerous clinically successful drugs. This guide provides a comparative analysis of the novel compound 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine , placing it in the context of established kinase inhibitors. While specific experimental data for this particular analogue is not yet broadly published, by leveraging extensive structure-activity relationship (SAR) data from the 2-aminothiazole class, we can infer its likely biological targets and propose a framework for its comprehensive evaluation.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison and detailed experimental protocols to facilitate the investigation of this and similar compounds.

The 2-Aminothiazole Scaffold: A Cornerstone of Kinase Inhibition

The 2-aminothiazole core is a versatile pharmacophore that has been extensively utilized in the design of inhibitors targeting a wide array of protein kinases.[1][2] Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for inhibitor design.[3][4] Modifications at the C4 and C5 positions of the thiazole ring, as well as substitutions on the 2-amino group, have been shown to significantly influence the potency and selectivity of these compounds.[5][6]

One of the most prominent examples of a 2-aminothiazole-based kinase inhibitor is Dasatinib , a potent inhibitor of the Src family kinases and Bcr-Abl.[3][4][7] The success of Dasatinib and other similar molecules underscores the therapeutic potential of this chemical class.[8][9][10]

Structural Rationale and Predicted Kinase Profile of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine

The structure of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine suggests its potential as a kinase inhibitor. The core 2-aminothiazole moiety provides the essential hinge-binding element. The 4-phenyl substitution is a common feature in many kinase inhibitors of this class, contributing to hydrophobic interactions within the ATP-binding site. The bromine atom at the 5-position and the nitro group on the phenyl ring are expected to modulate the compound's electronic properties and steric interactions, thereby influencing its kinase selectivity and potency.

Based on SAR studies of analogous 2-aminothiazole derivatives, it is hypothesized that 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine will exhibit inhibitory activity against members of the Src family of tyrosine kinases (e.g., Src, Lck, Lyn) and potentially other related tyrosine kinases such as Abl . The nitro substitution, being a strong electron-withdrawing group, could significantly impact the binding affinity and selectivity profile compared to other substitution patterns.

Comparative Kinase Inhibitors

To provide a robust comparative framework, we will evaluate 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine against well-characterized kinase inhibitors, with a focus on those sharing structural similarities or targeting similar kinase families.

  • Dasatinib : An FDA-approved drug for chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL).[8][9] It is a potent, multi-targeted inhibitor of Bcr-Abl and Src family kinases.[3] Given its 2-aminothiazole core, Dasatinib serves as a primary benchmark for our compound of interest.

  • Bosutinib : Another FDA-approved inhibitor of Src and Abl kinases used in the treatment of CML.[11][12][13][14] While possessing a distinct quinoline scaffold, its target profile makes it a relevant functional comparator.

  • Ponatinib : A third-generation tyrosine kinase inhibitor effective against mutant forms of Bcr-Abl, including the resistant T315I mutation.[1][15][16][17][18] It is a multi-targeted inhibitor with a broader kinase profile.

Table 1: Comparative Profile of Selected Kinase Inhibitors
InhibitorCore ScaffoldPrimary Kinase TargetsIC50 Values (nM)Clinical Applications
Dasatinib 2-AminothiazoleBcr-Abl, Src, c-Kit, PDGFRβAbl: <1, Src: 0.55CML, ALL[8][9]
Bosutinib 4-Anilino-3-quinolinecarbonitrileBcr-Abl, Src, Lyn, HckAbl: 1.2, Src: 1CML[11][12][13]
Ponatinib Imidazo[1,2-b]pyridazineBcr-Abl (including T315I), VEGFR, FGFR, PDGFRAbl: 0.37, T315I Abl: 2.0CML, ALL[15][16][17]
5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine 2-AminothiazolePredicted: Src family kinases, AblTo be determinedInvestigational

Experimental Workflows for Comparative Analysis

To empirically determine the kinase inhibitory profile of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine and objectively compare it to the benchmark inhibitors, a series of in vitro and cell-based assays are required.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the phosphorylation of a substrate peptide by a specific kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using a radiometric assay (incorporation of ³³P-ATP) or a fluorescence-based method.

Workflow Diagram:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine and comparator inhibitors mix Mix kinase, inhibitor, and substrate in assay plate prep_inhibitor->mix prep_reagents Prepare kinase, substrate, and ATP solution prep_reagents->mix initiate Initiate reaction by adding ATP mix->initiate incubate Incubate at room temperature initiate->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Measure phosphorylation signal (e.g., radioactivity, fluorescence) stop_reaction->detect_signal analyze Calculate % inhibition and determine IC50 values detect_signal->analyze

Caption: Workflow for in vitro kinase inhibition assay.

Detailed Protocol: A detailed protocol for a representative radiometric kinase inhibition assay can be found in the supplementary materials of publications describing the characterization of novel kinase inhibitors. A generic protocol is outlined below:

  • Compound Preparation: Prepare a 10 mM stock solution of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine and comparator inhibitors in DMSO. Perform serial dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.

  • Reaction Mixture: In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Signal Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic and anti-proliferative effects of the compounds on cancer cell lines.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_readout Data Acquisition & Analysis seed_cells Seed cancer cell lines in 96-well plates treat_cells Treat cells with serial dilutions of inhibitors seed_cells->treat_cells incubate_cells Incubate for 72 hours treat_cells->incubate_cells add_mtt Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_gi50 Determine GI50 values calculate_viability->determine_gi50

Caption: Workflow for cell-based proliferation (MTT) assay.

Detailed Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., K562 for CML, relevant solid tumor lines) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine and comparator inhibitors for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the GI50 (concentration for 50% inhibition of cell growth) for each compound.

Western Blotting for Target Engagement

This technique is used to confirm that the inhibitor is engaging its intended target within the cell and to assess the downstream signaling effects.

Principle: Western blotting allows for the detection of specific proteins in a cell lysate. By treating cells with the inhibitor and then probing for the phosphorylated (active) and total forms of the target kinase and its downstream substrates, one can assess the inhibitor's effect on the signaling pathway.

Signaling Pathway Diagram:

G cluster_pathway Simplified Src Signaling Pathway Src Src pSrc p-Src (Active) Src->pSrc pDownstream p-Downstream Substrates pSrc->pDownstream Inhibitor 5-Bromo-4-(3-nitro-phenyl) -thiazol-2-ylamine Inhibitor->pSrc Downstream Downstream Substrates (e.g., STAT3) Proliferation Cell Proliferation & Survival pDownstream->Proliferation

Caption: Inhibition of a representative kinase signaling pathway.

Detailed Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-Src, total Src) and key downstream signaling molecules.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the extent of target inhibition.

Conclusion and Future Directions

While direct experimental evidence for the kinase inhibitory activity of 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine is not yet available in the public domain, its structural features strongly suggest its potential as a kinase inhibitor, likely targeting the Src family of kinases. This guide provides a comprehensive framework for the systematic evaluation of this compound, placing it in the context of established and clinically relevant kinase inhibitors.

The proposed experimental workflows will enable a thorough characterization of its potency, selectivity, and cellular activity. The insights gained from such studies will be crucial in determining the therapeutic potential of this novel 2-aminothiazole derivative and will guide future optimization efforts in the pursuit of next-generation kinase inhibitors.

References

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  • Drugs.com. (2023, August 23). Afatinib: Uses, Dosage, Side Effects, Warnings. Retrieved February 12, 2026, from [Link]

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  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
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  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832.
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Validation

Efficacy comparison of substituted thiazole analogs in cancer cells

An In-Depth Technical Guide to the Comparative Efficacy of Substituted Thiazole Analogs in Cancer Cells For drug discovery professionals and cancer researchers, the thiazole ring represents a "privileged scaffold"—a mole...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Efficacy of Substituted Thiazole Analogs in Cancer Cells

For drug discovery professionals and cancer researchers, the thiazole ring represents a "privileged scaffold"—a molecular framework that is a recurring motif in a multitude of bioactive compounds.[1][2] Its unique chemical properties allow for versatile substitutions, leading to a vast library of analogs with a wide spectrum of pharmacological activities.[1] This guide offers a comparative analysis of the anti-cancer efficacy of various substituted thiazole analogs, grounded in experimental data, to elucidate structure-activity relationships (SAR) and guide future research in oncology.

Comparative Efficacy: A Quantitative Look at Cytotoxicity

The true measure of a potential anti-cancer agent in early-stage research is its cytotoxicity against cancer cell lines. The half-maximal inhibitory concentration (IC50) is the gold standard metric, representing the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. The lower the IC50 value, the higher the potency of the compound.

Below is a compilation of data from various studies, comparing the cytotoxic effects of different thiazole analogs across several human cancer cell lines. This table highlights how substitutions on the thiazole core can dramatically influence efficacy.

Compound ID/SeriesKey SubstitutionsCancer Cell LineIC50 (µM)Reference CompoundRef. IC50 (µM)Source
Compound 4c 2-(4-hydroxybenzylidene)hydrazinyl groupMCF-7 (Breast)2.57 ± 0.16Staurosporine6.77 ± 0.41[3]
Compound 4c 2-(4-hydroxybenzylidene)hydrazinyl groupHepG2 (Liver)7.26 ± 0.44Staurosporine8.4 ± 0.51[3]
Compound 4d Arylazothiazole derivativeHepG2 (Liver)2.31 ± 0.43Harmine2.54 ± 0.82[4]
Compound 8c Arylhydrazothiazole derivativeHCT-116 (Colon)3.16 ± 0.90Cisplatin5.18 ± 0.94[4]
Compound 87a β-pentene based, hydroxyl on benzene ringHeLa (Cervical)3.48 ± 0.14--[5]
Analog 102a 2,4-disubstituted, targets Bcr/Abl kinaseK562 (Leukemia)10--[5]
Compound 4i p-fluorophenyl at C2 of thiazole ringSaOS-2 (Osteosarcoma)0.190 ± 0.045 (µg/mL)--[6]
Analog 5p n-dodecyl substitution on thiazole nitrogenMDA-MB-231 (Breast)0.024--[7]

Expert Insight: The data reveals a clear structure-activity relationship (SAR). For example, compound 4c demonstrates superior potency against the MCF-7 breast cancer line compared to the standard drug Staurosporine.[3] Similarly, the modifications leading to compounds 4d and 8c show significant activity against liver and colon cancer cells, respectively, even outperforming reference drugs like Harmine and Cisplatin in some cases.[4] The dramatic increase in potency for analog 5p , with its long alkyl chain (n-dodecyl) substitution, highlights the critical role of lipophilicity in enhancing cell membrane penetration and, consequently, anti-migration activity.[7]

Mechanism of Action: Inducing Programmed Cell Death

Many potent thiazole analogs exert their anti-cancer effects by inducing apoptosis, or programmed cell death.[6][8] This is a highly regulated process essential for eliminating damaged or cancerous cells. One of the primary pathways involves the mitochondria and the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of apoptosis.[4]

Several studies have shown that effective thiazole compounds can modulate the expression of these proteins. Specifically, they tend to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[4] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of enzymes called caspases (e.g., caspase-3), which are the executioners of apoptosis, dismantling the cell from within.[4]

apoptosis_pathway Thiazole Thiazole Analog Bcl2 Bcl-2 (Anti-apoptotic) Inhibited Thiazole->Bcl2 downregulates Bax Bax (Pro-apoptotic) Activated Thiazole->Bax upregulates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Thiazole-induced mitochondrial apoptosis pathway.

Core Experimental Protocol: MTT Assay for Cell Viability

To ensure data integrity and reproducibility, a robust experimental protocol is paramount. The MTT assay is a colorimetric assay widely used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.[9] Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9][10] The intensity of this color is directly proportional to the number of viable cells.[1]

Step-by-Step Methodology

Objective: To determine the IC50 value of a thiazole analog in a specific cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • Thiazole analog stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide) or other solubilizing agent[9]

  • Multichannel pipette

  • Microplate reader (spectrophotometer)[1]

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring >90% viability.

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium).[9]

    • Rationale: Optimal seeding density ensures cells are in the exponential growth phase during the experiment, providing a linear response range.[11]

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the thiazole analog in culture medium. It's crucial to include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (untreated cells).

    • Carefully remove the old medium and add 100 µL of the medium containing the different drug concentrations (in triplicate) to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[11]

    • Incubate the plate for another 2-4 hours at 37°C.[11]

    • Rationale: This allows sufficient time for the mitochondrial enzymes in viable cells to convert the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals at the bottom of the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the crystals.[9]

    • Place the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Cells / OD of Control Cells) x 100

    • Plot the % Viability against the log of the compound concentration.

    • Use non-linear regression analysis to fit a dose-response curve and determine the IC50 value.

mtt_workflow start Start seed 1. Seed Cells in 96-Well Plate start->seed incubate1 2. Incubate (24h) seed->incubate1 treat 3. Treat with Thiazole Analogs incubate1->treat incubate2 4. Incubate (48h) treat->incubate2 add_mtt 5. Add MTT Reagent incubate2->add_mtt incubate3 6. Incubate (2-4h) add_mtt->incubate3 solubilize 7. Solubilize Formazan (DMSO) incubate3->solubilize read 8. Read Absorbance (570 nm) solubilize->read analyze 9. Calculate IC50 read->analyze end_node End analyze->end_node

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

Substituted thiazole analogs remain a highly promising class of compounds in the development of novel anti-cancer therapeutics.[12][13] The extensive research into their synthesis and biological evaluation has led to the discovery of agents with potent, low-micromolar efficacy against a range of cancer types.[5][8] The ability to readily modify the thiazole scaffold allows for the fine-tuning of its properties to enhance efficacy and selectivity.[1] Future research should focus on optimizing drug-like properties, exploring synergistic combinations with existing chemotherapies, and investigating novel molecular targets to continue harnessing the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Sahil, Kaur, K., & Jaitak, V. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Current Medicinal Chemistry, 29(29), 4958-5009. Available at: [Link]

  • ResearchGate. (n.d.). Thiazole Derivatives As Potential Therapeutic Agents For Cancer Treatment: A Review Of Structure-Activity Relationships. Available at: [Link]

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: [Link]

  • Singh, P., Kumar, A., & Singh, R. K. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Polycyclic Aromatic Compounds, 1-30. Available at: [Link]

  • PubMed. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

  • Chen, P. H., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry, 57(15), 6570-6580. Available at: [Link]

  • Al-Ostath, O. A., et al. (2014). A Thiazole Analogue Exhibits an Anti-Proliferative Effect in Different Human Carcinoma Cell Lines and Its Mechanism Based on Molecular Modeling. Pharmacology & Pharmacy, 5, 871-881. Available at: [Link]

  • Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]

  • Gomha, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Pharmaceuticals, 13(4), 69. Available at: [Link]

  • PubMed. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review. Available at: [Link]

  • Khan, I., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Heliyon. Available at: [Link]

  • Al-Zaqri, N., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7329. Available at: [Link]

  • Fayed, E. A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(17), 5621. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of thiazole–chalcone hybrids and.... Available at: [Link]

  • Pintea, A., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5600. Available at: [Link]

  • Abdel-Maksoud, M. S., et al. (2025). Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflammation. BMC Complementary Medicine and Therapies. Available at: [Link]

  • Neliti. (2018). A Review On Thiazole As Anticancer Agents. Available at: [Link]

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Comparative

In Vitro Validation of Novel Anticancer Agents: Bridging the Translational Gap

Topic: In vitro validation of novel anticancer agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals A Comparative Guide to 2D Monolayers vs. 3D Spheroid Models T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro validation of novel anticancer agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

A Comparative Guide to 2D Monolayers vs. 3D Spheroid Models

The Validation Crisis: Why We Need Better Models

The attrition rate for anticancer drugs entering Phase I clinical trials approaches 90%. A primary driver of this failure is the reliance on preclinical models that fail to recapitulate the complexity of human tumors. While 2D Monolayer Cultures have been the industry standard for decades due to cost and throughput, they lack the structural architecture, extracellular matrix (ECM) interactions, and hypoxic gradients found in vivo.

This guide objectively compares the industry standard (2D Monolayers) against the emerging "gold standard" for in vitro validation: 3D Tumor Spheroids and Patient-Derived Organoids (PDOs) . We provide experimental data, detailed protocols, and mechanistic insights to help you select the right validation platform for your novel agent.

Comparative Performance Analysis

2D Monolayers (The Benchmark) vs. 3D Spheroids (The Challenger)

The following data illustrates the "sensitivity gap" often observed when transitioning from 2D to 3D. Novel agents often appear hyper-potent in 2D because all cells are equally exposed to the drug and oxygen. In 3D, limited diffusion and hypoxic cores create physiological resistance—a better predictor of clinical efficacy.

Table 1: Comparative IC50 Values (Cytotoxicity)

Data synthesized from comparative studies on non-small cell lung cancer (H1299) and breast cancer (MCF-7) lines.

Feature2D Monolayer 3D Tumor Spheroid Implication for Drug Dev
Paclitaxel IC50 6.2 µM13.9 µM3D models reveal resistance due to limited penetration.
Doxorubicin IC50 0.5 µM> 5.0 µMHypoxic cores in 3D induce quiescence, protecting cells from anti-mitotics.
Gene Expression BaselineUpregulated MDR1, HIF1A3D models naturally select for drug-resistant phenotypes.
Throughput Ultra-High (1536-well)High (384-well)3D is now scalable but requires specialized ULA plates.
Cost per Data Point $

$
3D reagents (Matrigel, ULA plates) increase costs significantly.

Analyst Insight: If your novel agent shows nanomolar potency in 2D but fails in 3D, it likely lacks the lipophilicity or transport mechanisms required to penetrate solid tumors. Do not advance to in vivo studies without 3D validation.

Mechanism of Action: The Hypoxia Resistance Pathway

One of the critical differences between 2D and 3D validation is the activation of the Hypoxia-Inducible Factor (HIF) pathway in 3D spheroids. This pathway drives resistance to chemotherapy and radiotherapy, a phenomenon completely absent in standard 2D cultures under normoxia.

Figure 1: Hypoxia-Driven Drug Resistance Signaling in 3D Spheroids The diagram below illustrates how the hypoxic core of a 3D spheroid stabilizes HIF-1α, leading to the upregulation of drug efflux pumps (P-gp) and survival factors (VEGF), neutralizing the effect of many anticancer agents.

G Hypoxia Hypoxic Core (Low O2) PHD PHD Enzymes (Inhibited) Hypoxia->PHD Inhibits HIF1a HIF-1α (Stabilized) PHD->HIF1a Fails to degrade HRE Nucleus: Hypoxia Response Element HIF1a->HRE Translocates & Dimerizes with HIF-1β HIF1b HIF-1β HIF1b->HRE VEGF VEGF (Angiogenesis) HRE->VEGF MDR1 MDR1 / P-gp (Drug Efflux) HRE->MDR1 Glut1 GLUT1 (Metabolic Shift) HRE->Glut1 Resistance Chemoresistance MDR1->Resistance Pumps drug out Glut1->Resistance Warburg Effect

Caption: Fig 1. In 3D spheroids, oxygen gradients stabilize HIF-1α, triggering MDR1 expression and metabolic reprogramming that confers drug resistance.

Experimental Protocols (Step-by-Step)

Protocol A: 3D Spheroid Formation & Cytotoxicity Assay

This protocol uses Ultra-Low Attachment (ULA) technology to generate single, uniform spheroids per well, validated for high-throughput screening.

Materials:

  • Target Cancer Cells (e.g., HCT116, MCF-7)

  • 96-well ULA Round Bottom Plates (e.g., Corning or Nunclon Sphera)

  • CellTiter-Glo® 3D Cell Viability Assay (Promega)[1][2][3]

  • Orbital Shaker[4]

Procedure:

  • Cell Preparation: Trypsinize adherent cells and resuspend in complete media. Count cells using Trypan Blue exclusion.

  • Seeding: Dilute cells to 1,000–5,000 cells/well (cell line dependent). Dispense 100 µL into ULA plates.

    • Expert Tip: Centrifuge the plate at 200 x g for 5 minutes immediately after seeding to force cell aggregation and ensure uniform spheroid formation.

  • Spheroid Maturation: Incubate at 37°C, 5% CO2 for 72–96 hours. Verify spheroid formation (tight, spherical mass) via microscopy.

  • Compound Treatment:

    • Prepare 10x drug concentrations in media.

    • Gently add 10 µL of drug solution to the 100 µL media in the well. Do not aspirate old media to avoid disturbing the spheroid.

    • Incubate for 72 hours.

  • Viability Readout (Critical Step):

    • Equilibrate the plate and CellTiter-Glo 3D reagent to room temperature (RT).[3]

    • Add 100 µL of reagent to each well (1:1 ratio).

    • Vigorous Lysis: Shake the plate orbitally at 900 rpm for 5 minutes .

      • Why? Unlike 2D monolayers, spheroids have dense ECM. Standard 2-minute shaking is insufficient to lyse the core, leading to false-negative viability data.

    • Incubate at RT for 25 minutes to stabilize the luminescent signal.

    • Read luminescence on a plate reader.[1][2]

Protocol B: Self-Validating Controls

To ensure trust in your data, every plate must include:

  • ZPE (Zero Percent Effect): Vehicle control (DMSO) – defines 100% viability.

  • OPE (One Hundred Percent Effect): High-dose standard toxicant (e.g., 100 µM Staurosporine) – defines background noise.

  • Z-Factor Calculation:

    
    . A Z' > 0.5 confirms the assay is robust enough for screening.
    

Conclusion & Recommendations

For the validation of novel anticancer agents, 2D monolayers are no longer sufficient as a standalone filter . While they remain useful for initial high-throughput "hit" identification, they produce a high rate of false positives.

Recommendation:

  • Screen libraries in 2D to identify hits.

  • Validate hits in 3D Spheroids to determine "true" physiological potency.

  • Prioritize compounds that maintain efficacy in 3D or specifically target the hypoxic resistance mechanisms (e.g., HIF inhibitors).

By adopting this hierarchical validation structure, you align your preclinical data with the realities of human tumor biology, significantly de-risking downstream in vivo studies.

References

  • Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture. Molecular Biology Reports, 2024.

  • Comparative Assay of 2D and 3D Cell Culture Models: Proliferation, Gene Expression and Anticancer Drug Response. Current Pharmaceutical Design, 2018.

  • CellTiter-Glo® 3D Cell Viability Assay Technical Manual. Promega Corporation.

  • The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution. Cancer Research, 2023.

  • Patient-derived organoids as therapy screening platforms in cancer patients. Journal of Hematology & Oncology, 2021.

Sources

Validation

Selectivity Profiling of Thiazole Derivatives Against a Kinase Panel: A Comparative Guide

Introduction: The Critical Role of Kinase Selectivity in Drug Discovery Protein kinases, comprising a vast family of over 500 enzymes in the human kinome, are pivotal regulators of cellular processes.[1][2] Their dysregu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinase Selectivity in Drug Discovery

Protein kinases, comprising a vast family of over 500 enzymes in the human kinome, are pivotal regulators of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][3][4] The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5][6] Several FDA-approved drugs, such as the tyrosine kinase inhibitor Dasatinib and the BRAF inhibitor Dabrafenib, feature a thiazole core, highlighting its significance in kinase inhibitor design.[7][8][9]

However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[1][2] A lack of selectivity, often termed promiscuity, can lead to off-target effects and associated toxicities, hindering the development of safe and effective therapeutics.[1] Therefore, comprehensive selectivity profiling against a diverse panel of kinases is an indispensable step in the drug discovery pipeline.[10][11][12] This guide provides a comparative analysis of methodologies for assessing the selectivity of thiazole derivatives and presents supporting data to illustrate the nuanced inhibition profiles of this important class of compounds.

The "Why": Causality Behind Kinase Selectivity Profiling

The central objective of selectivity profiling is to understand the interaction landscape of a compound across the kinome. This is not merely an academic exercise but a critical step with profound implications for drug development:

  • Predicting and Mitigating Off-Target Toxicity: Unforeseen inhibition of kinases outside the intended target can lead to adverse drug reactions. Early identification of these off-target interactions allows for medicinal chemistry efforts to be directed towards improving selectivity and minimizing potential side effects.[1][12]

  • Deconvoluting Mechanism of Action: In cell-based assays, the observed phenotype is the result of the compound's entire interaction profile. A thorough understanding of a compound's selectivity is crucial to confidently attribute its biological effects to the inhibition of the intended target kinase.[1]

  • Discovering Novel Therapeutic Opportunities: Broad profiling can reveal unexpected, potent inhibition of other kinases, which may represent new therapeutic avenues for the compound or its analogs. This is particularly relevant for multi-targeted kinase inhibitors, a validated strategy in cancer therapy.[7]

  • Guiding Structure-Activity Relationship (SAR) Studies: Selectivity data provides invaluable feedback for medicinal chemists to rationally design next-generation compounds with improved potency and a more desirable selectivity profile.[13]

Comparative Analysis of Kinase Profiling Platforms

Several robust platforms are available for kinase selectivity profiling, each with its own set of advantages and limitations. The choice of platform often depends on the stage of the drug discovery project, the desired throughput, and the specific information required.

Profiling Platform Principle Advantages Disadvantages Ideal Application
Biochemical (Enzymatic) Assays Direct measurement of kinase activity by quantifying substrate phosphorylation.High throughput, cost-effective, provides direct measure of inhibition (IC50).Can be influenced by assay conditions (e.g., ATP concentration), may not fully recapitulate the cellular environment.Early-stage screening, SAR studies, large-scale panel screening.
Binding Assays Measures the direct binding of the inhibitor to the kinase.Independent of substrate and ATP, provides a direct measure of affinity (Kd).Does not directly measure functional inhibition, can be lower throughput.Orthogonal validation of hits, mechanistic studies.
Cell-Based Assays Measures target engagement or downstream signaling in a cellular context.More physiologically relevant, accounts for cell permeability and intracellular ATP concentrations.Lower throughput, more complex data interpretation, can be influenced by cellular compensatory mechanisms.Lead optimization, validating on-target activity in a biological system.
Interpreting the Data: IC50 vs. Ki

In biochemical assays, the potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50). It's crucial to recognize that the IC50 value is assay-dependent and can be influenced by the concentration of ATP used in the reaction.[14][15][16] For ATP-competitive inhibitors, a higher ATP concentration will result in a higher IC50 value.[15]

The inhibition constant (Ki), on the other hand, represents the intrinsic binding affinity of the inhibitor for the kinase and is independent of the ATP concentration.[16] The Cheng-Prusoff equation can be used to convert IC50 values to Ki values, provided the ATP concentration and the Michaelis-Menten constant (Km) for ATP are known.[16] When comparing the potency of inhibitors across different kinases, it is more accurate to compare their Ki values.

Selectivity Profiles of Representative Thiazole Derivatives

The following table summarizes the inhibitory activity of several published thiazole derivatives against a panel of therapeutically relevant kinases. This data, compiled from various sources, illustrates the diverse selectivity profiles that can be achieved with this scaffold.

Compound Primary Target(s) IC50 / Ki (nM) Key Off-Targets (if any) Reference
Dasatinib BCR-ABL, SRC familyABL1: <1, SRC: 0.8c-KIT, PDGFRβ, EphA2[7][17]
Compound 25 JAK2, EGFRJAK2: (IC50 not specified), EGFR: (IC50 not specified)Selective for JAK2 over other kinases[18]
Compound 10d EGFR, VEGFR-2EGFR: 32.5, VEGFR-2: 43.0Not specified[19]
Compound 3f EGFR, BRAFV600EEGFR: 89, BRAFV600E: (IC50 not specified)Not specified[7]
Compound 39 EGFR, HER2EGFR: 153, HER2: 108DHFR[20]
Compound 4c VEGFR-2150Not specified[21]
Compound 8u V600E-B-RAF, C-RAFV600E-B-RAF: 39.9, C-RAF: 19.0Not specified[22]

Note: The data presented is for illustrative purposes and has been extracted from the cited literature. Direct comparison of absolute values between different studies should be done with caution due to variations in assay conditions.

Experimental Protocols: A Step-by-Step Guide

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 of a compound against a specific kinase using a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • Kinase reaction buffer (typically contains a buffer, MgCl2, and a reducing agent like DTT)

  • ATP

  • Test compound (thiazole derivative)

  • Positive control inhibitor

  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or control to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control (0% activity).

    • Prepare a kinase/substrate master mix in kinase reaction buffer.

    • Add 5 µL of the kinase/substrate master mix to each well.

    • Prepare an ATP solution in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well. The final ATP concentration should ideally be at the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Allow the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 10 µL of the Kinase-Glo® reagent to each well.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizing the Concepts

Kinase Signaling Pathway

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Ligand->Receptor_Tyrosine_Kinase Binding & Dimerization Downstream_Kinase_1 Downstream_Kinase_1 Receptor_Tyrosine_Kinase->Downstream_Kinase_1 Phosphorylation Downstream_Kinase_2 Downstream_Kinase_2 Downstream_Kinase_1->Downstream_Kinase_2 Phosphorylation Effector_Protein Effector_Protein Downstream_Kinase_2->Effector_Protein Phosphorylation Transcription_Factor Transcription_Factor Effector_Protein->Transcription_Factor Translocation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Activation

Caption: A simplified receptor tyrosine kinase signaling cascade.

Kinase Selectivity Profiling Workflow

Kinase_Profiling_Workflow Compound_Library Compound_Library Primary_Screen Primary_Screen Compound_Library->Primary_Screen Single Concentration Hit_Identification Hit_Identification Primary_Screen->Hit_Identification Activity Threshold Dose_Response Dose_Response Hit_Identification->Dose_Response Potent Compounds IC50_Determination IC50_Determination Dose_Response->IC50_Determination Kinase_Panel_Screen Kinase_Panel_Screen IC50_Determination->Kinase_Panel_Screen Confirmed Hits Selectivity_Profile Selectivity_Profile Kinase_Panel_Screen->Selectivity_Profile SAR_Optimization SAR_Optimization Selectivity_Profile->SAR_Optimization SAR_Optimization->Compound_Library New Analogs

Caption: Workflow for identifying and characterizing selective kinase inhibitors.

Interpreting Selectivity Data

Selectivity_Interpretation Compound_A Compound_A Target_Kinase Target_Kinase Compound_A->Target_Kinase IC50 = 10 nM Off_Target_1 Off_Target_1 Compound_A->Off_Target_1 IC50 = 1000 nM Off_Target_2 Off_Target_2 Compound_A->Off_Target_2 IC50 = 5000 nM Off_Target_3 Off_Target_3 Compound_A->Off_Target_3 IC50 > 10000 nM

Caption: A highly selective inhibitor with a large therapeutic window.

Conclusion and Future Directions

The thiazole scaffold remains a highly versatile and fruitful starting point for the design of potent and selective kinase inhibitors.[3][5] As our understanding of the human kinome deepens, the importance of comprehensive selectivity profiling will only continue to grow. The integration of biochemical, binding, and cell-based assays provides a multi-faceted view of a compound's activity, enabling more informed decision-making in the drug discovery process. Future efforts will likely focus on the development of more predictive in silico models for selectivity and the continued refinement of cell-based assays to better mimic the complex tumor microenvironment. Ultimately, a thorough understanding of kinase selectivity is paramount for the successful development of the next generation of targeted therapies.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone deriv
  • Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Taylor & Francis Online.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. MDPI.
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAF V600E Dual Inhibitors Endowed with Antiprolifer
  • Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. PubMed.
  • Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers.
  • New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simul
  • Targeted Kinase Selectivity
  • Design, synthesis, and antitumor screening of new thiazole, thiazolopyrimidine, and thiazolotriazine derivatives as potent inhibitors of VEGFR-2. PubMed.
  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. PMC.
  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • Kinase Drug Discovery: Modern Approaches for Precision Therapeutics.
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition.
  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online.
  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors.
  • Novel thiazole derivatives: a patent review (2008 – 2012). Taylor & Francis Online.
  • Strategy toward Kinase-Selective Drug Discovery. PMC - NIH.
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  • CHAPTER 9: Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. Royal Society of Chemistry.
  • Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. MDPI.
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  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
  • How to Interpret IC50 and Kd in Drug–Target Interactions. Bitesize Bio.
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  • Design, synthesis, in vitro antiproliferative evaluation, and kinase inhibitory effects of a new series of imidazo[2,1- b ]thiazole deriv
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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine

Topic: Personal protective equipment for handling 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine Content Type: Operational Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and EHS Officers Executive Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine Content Type: Operational Safety & Handling Guide Audience: Researchers, Medicinal Chemists, and EHS Officers

Executive Safety Summary

Compound Status: Research Chemical / Intermediate Default Hazard Classification: Category 1/2 Unknown Toxicant (Treat as Highly Toxic)

This guide provides a risk-based handling framework for 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine . As a specialized research intermediate, specific toxicological data (LD50, mutagenicity) may not be fully established in public registries. Therefore, this protocol applies a Structure-Activity Relationship (SAR) approach, deriving safety measures from its functional groups: the biologically active aminothiazole core and the redox-active nitroaromatic moiety.

Core Risks:

  • Acute Toxicity (Potential): Nitroaromatics are associated with methemoglobinemia (interference with oxygen transport in blood).

  • Sensitization: Aminothiazoles are known skin and respiratory sensitizers.

  • Physical Hazard: Nitro-substituted compounds can exhibit thermal instability if heated under confinement or mixed with strong reducing agents.

Hazard Identification & Barrier Strategy (SAR Analysis)

To determine the correct PPE, we must deconstruct the molecule into its risk components.

Functional GroupAssociated Hazard (SAR-Derived)Required Barrier / Control
Nitro Group (-NO₂) Methemoglobinemia / Mutagenicity. Skin absorption is a primary route of entry for nitroaromatics.Impermeable Gloves (Double Layer). Avoid direct skin contact at all costs.
Thiazole-2-amine Irritation & Sensitization. Potential kinase inhibition (biological activity).Respiratory Protection. Prevent inhalation of dusts which can trigger immune sensitization.
Bromine (-Br) Lipophilicity. Increases the compound's ability to penetrate lipid bilayers (skin/cell membranes).Full Skin Coverage. Tyvek sleeves or lab coat required.
Solid State Electrostatic Dust. Fine powders can aerosolize easily during weighing.Static Control & Enclosure. Use anti-static gun; weigh inside a fume hood.

Personal Protective Equipment (PPE) Matrix

Do not rely on a single barrier. Use a "Defense in Depth" strategy.

A. Solid Handling (Weighing / Transfer)

Use this configuration when the compound is a dry powder.

PPE ComponentSpecificationRationale
Respiratory N95 or P100 Respirator (if outside hood) OR Fume Hood Sash (Preferred)Prevents inhalation of particulates. Note: If weighing >100mg, a Fume Hood is mandatory.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)The "Sacrificial Outer Layer" technique allows you to discard the top glove immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (Not just safety glasses)Prevents dust ingress around the eyes, which can cause severe mucosal irritation.
Body Protection Lab Coat (Buttoned) + Tyvek Sleeves Tyvek sleeves bridge the gap between glove and coat, preventing wrist exposure.
B. Solution Handling (Reaction / Purification)

Use this configuration when dissolved in solvents (DCM, DMF, DMSO).

PPE ComponentSpecificationRationale
Respiratory Fume Hood (Face Velocity > 100 fpm) Solvents act as a vehicle, carrying the toxicant through the skin or lungs. Do not rely on masks for solvent vapors.
Hand Protection Laminate / Silver Shield Gloves (for DCM/DMF)Standard nitrile degrades rapidly in DCM (Dichloromethane). If using Nitrile, change every 15 mins.
Eye Protection Face Shield (over Goggles)Required during high-volume transfer or rotary evaporation to protect against flask rupture/implosion.

Operational Workflow & Decision Logic

The following diagram outlines the decision process for handling this compound based on its physical state.

HandlingProtocol cluster_ppe Mandatory PPE Barrier Start START: 5-Bromo-4-(3-nitro-phenyl)-thiazol-2-ylamine StateCheck Determine Physical State Start->StateCheck SolidOps SOLID HANDLING (Weighing/Transfer) StateCheck->SolidOps Dry Powder LiquidOps SOLUTION HANDLING (Reaction/Workup) StateCheck->LiquidOps Dissolved DustRisk RISK: Aerosolized Dust Action: Static Gun + Sash Low SolidOps->DustRisk SkinRisk RISK: Transdermal Absorption Action: Double Glove / Laminate LiquidOps->SkinRisk Disposal DISPOSAL Segregate: Halogenated + Toxic DustRisk->Disposal Waste Stream SkinRisk->Disposal Waste Stream

Figure 1: Risk-based handling logic. Note the differentiation between dust risks (inhalation) and solution risks (absorption).

Step-by-Step Handling Protocol

Phase 1: Preparation
  • Engineering Check: Verify Fume Hood certification is current. Ensure sash moves smoothly.

  • Static Control: If the powder is fluffy/electrostatic, use an ionizing anti-static gun before inserting the spatula. This prevents "particle jump."

  • Spill Kit: Have a "Dry Spill Kit" ready (scoop, brush, sealable bag) inside the hood.

Phase 2: Solubilization (Critical Control Point)

Causality: Dissolving the solid often generates a mild exotherm. The nitro group adds thermal sensitivity.

  • Solvent Choice: If using DMSO or DMF, remember these solvents permeate skin instantly, carrying the toxicant with them. Silver Shield gloves are mandatory here.

  • Addition: Add solvent slowly to the solid. Do not dump solid into solvent, which can cause splashing.

  • Venting: Do not seal the vessel immediately. Allow any initial heat/gas to escape.

Phase 3: Disposal & Decontamination
  • Segregation: This compound contains Bromine (Halogenated) and Nitro/Amine (Toxic).

    • Correct Waste Stream:Halogenated Organic Waste. [1]

    • Do NOT mix with: Oxidizing acids (Nitric/Perchloric) – risk of reaction with the amine/thiazole ring.

  • Surface Decontamination: Wipe all surfaces with a 10% soap/water solution, followed by an Ethanol wipe. The soap helps solubilize the lipophilic bromo-thiazole better than alcohol alone.

Emergency Response Plan

Scenario: Skin Contact (Solid or Solution)

  • Immediate Action: Stop work. Remove contaminated gloves immediately using the "beak method" (pulling from the wrist inside-out).

  • Wash: Rinse area with copious water for 15 minutes.[2][3][4][5] Use soap; do not use alcohol (increases absorption).

  • Medical Alert: Inform medical personnel of potential Nitroaromatic exposure (Methemoglobinemia risk).

Scenario: Spillage (>500mg)

  • Evacuate: Clear the immediate area.

  • Isolate: Close the fume hood sash.

  • Clean (if trained):

    • Dry:[6] Cover with wet sand or vermiculite to prevent dusting, then scoop.

    • Wet: Absorb with chemical pads.

    • Disposal: Double-bag all waste as "Hazardous Chemical Debris."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12264462 (Analog: 5-Bromo-4-phenyl-1,3-thiazol-2-amine). Retrieved from [Link]

  • ECHA (European Chemicals Agency). Registration Dossier - Aminothiazoles and Skin Sensitization. Retrieved from [Link]

  • National Institutes of Health (NIH). Nitroaromatic Compounds: Toxicity and Handling Guidelines. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling Hazardous Chemicals in Laboratories. National Academies Press. Retrieved from [Link]

Sources

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